Product packaging for 6-Fluoro-pyrazine-2-carbonitrile(Cat. No.:CAS No. 356783-46-5)

6-Fluoro-pyrazine-2-carbonitrile

Cat. No.: B3131700
CAS No.: 356783-46-5
M. Wt: 123.09 g/mol
InChI Key: IPCWXWVPLCJMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2FN3 and its molecular weight is 123.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2FN3 B3131700 6-Fluoro-pyrazine-2-carbonitrile CAS No. 356783-46-5

Properties

IUPAC Name

6-fluoropyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCWXWVPLCJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-pyrazine-2-carbonitrile: Core Chemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Fluoro-pyrazine-2-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes its known physical and chemical characteristics, outlines a plausible synthetic pathway based on established methodologies, and discusses its potential biological relevance, particularly in the context of antiviral research.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a combination of computed data and information from structurally related compounds allows for a detailed characterization. The fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₂FN₃PubChem
Molecular Weight 123.09 g/mol PubChem
CAS Number 356783-46-5PubChem
IUPAC Name 6-fluoropyrazine-2-carbonitrilePubChem
Canonical SMILES C1=C(N=C(C=N1)F)C#NPubChem
XLogP3 (Computed) 0.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 123.02327524 DaPubChem
Topological Polar Surface Area 49.6 ŲPubChem
Melting Point Not Experimentally Reported
Boiling Point Not Experimentally Reported
Solubility Expected to be soluble in some organic solvents

Synthesis and Reactivity

A likely precursor for this synthesis is a halogenated pyrazine-2-carbonitrile, such as 3-chloropyrazine-2-carbonitrile or 3,6-dichloropyrazine-2-carbonitrile. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing nitrile group, facilitates the displacement of a halide with a fluoride ion.

Experimental Protocol: Plausible Synthesis of this compound

This protocol is a hypothetical procedure based on analogous reactions reported for similar pyrazine derivatives. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor)

A general procedure for the chlorination of pyrazine-2-carbonitrile involves the use of a chlorinating agent such as sulfuryl chloride in a suitable solvent system.

  • Reactants: Pyrazine-2-carbonitrile, sulfuryl chloride, toluene, and N,N-dimethylformamide (DMF).

  • Procedure: To a solution of pyrazine-2-carbonitrile in toluene and a catalytic amount of DMF, sulfuryl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched with ice water, and the organic layer is neutralized, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Fluorination of 3-Chloropyrazine-2-carbonitrile

The synthesized 3-chloropyrazine-2-carbonitrile can then undergo a nucleophilic aromatic substitution reaction to introduce the fluorine atom.

  • Reactants: 3-Chloropyrazine-2-carbonitrile, a fluoride source (e.g., potassium fluoride), and a high-boiling point aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane). A phase-transfer catalyst, such as a tetraalkylammonium salt, may be employed to enhance reactivity.

  • Procedure: A mixture of 3-chloropyrazine-2-carbonitrile, an excess of potassium fluoride, and the phase-transfer catalyst in the chosen solvent is heated at an elevated temperature (e.g., 120-180 °C) for several hours. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

The reactivity of the fluorine atom in this compound is expected to be characteristic of a fluoro group on an electron-deficient aromatic ring. It can act as a leaving group in further nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups at the 6-position.

G cluster_0 Synthesis Pathway Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile Pyrazine-2-carbonitrile->3-Chloropyrazine-2-carbonitrile Chlorination (SO2Cl2) This compound This compound 3-Chloropyrazine-2-carbonitrile->this compound Nucleophilic Fluorination (KF) G cluster_0 Potential Biological Role This compound This compound Antiviral Drug Scaffold Antiviral Drug Scaffold This compound->Antiviral Drug Scaffold Structural Analog of Favipiravir RNA-dependent RNA Polymerase (RdRp) Inhibition RNA-dependent RNA Polymerase (RdRp) Inhibition Antiviral Drug Scaffold->RNA-dependent RNA Polymerase (RdRp) Inhibition Potential Mechanism of Action Inhibition of Viral Replication Inhibition of Viral Replication RNA-dependent RNA Polymerase (RdRp) Inhibition->Inhibition of Viral Replication

An In-depth Technical Guide to the Molecular Structure of 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-pyrazine-2-carbonitrile is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, including the electron-withdrawing nitrile group and the fluorine atom on the pyrazine ring, impart unique physicochemical properties that are attractive for the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic route. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs and computational predictions to offer a robust and informative resource.

Molecular Structure and Physicochemical Properties

This compound possesses a planar aromatic pyrazine ring substituted with a fluorine atom at the 6-position and a nitrile group at the 2-position. The presence of two electronegative nitrogen atoms in the pyrazine ring, combined with the strong electron-withdrawing nature of the fluorine and nitrile substituents, results in an electron-deficient aromatic system. This electronic characteristic is a key determinant of its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₅H₂FN₃PubChem[1]
Molecular Weight 123.09 g/mol PubChem[1]
IUPAC Name 6-fluoropyrazine-2-carbonitrilePubChem[1]
CAS Number 356783-46-5PubChem[1]
Canonical SMILES C1=C(N=C(C=N1)F)C#NPubChem[1]
InChI Key IPCWXWVPLCJMJQ-UHFFFAOYSA-NPubChem[1]

A diagram of the molecular structure is presented below.

Molecular structure of this compound.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom and with each other. The electron-withdrawing environment of the pyrazine ring will shift these protons downfield.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbon of the nitrile group will be significantly downfield. The carbons of the pyrazine ring will have their chemical shifts influenced by the nitrogen atoms and the fluorine substituent, with the carbon directly bonded to the fluorine showing a characteristic large one-bond carbon-fluorine coupling constant.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H 8.5 - 9.0dJ(H,F) ≈ 4-8, J(H,H) ≈ 2-4H3 or H5
8.5 - 9.0dJ(H,F) ≈ 2-4, J(H,H) ≈ 2-4H3 or H5
¹³C 160 - 170d¹J(C,F) ≈ 240-280C6-F
140 - 155d²J(C,F) ≈ 20-30C5
140 - 155s-C2-CN
130 - 145d³J(C,F) ≈ 5-10C3
115 - 125s--C≡N
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2240-2220Medium to StrongC≡N stretch
~1600-1450Medium to StrongAromatic C=C and C=N stretching
~1300-1200StrongC-F stretch
~900-700StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (123.09). Common fragmentation patterns for aromatic nitriles include the loss of HCN (m/z 27) and the cleavage of the pyrazine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
123[C₅H₂FN₃]⁺ (Molecular Ion)
96[C₄H₂FN]⁺ (Loss of HCN)
75[C₃HFN]⁺
69[C₃HF]⁺

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of similar fluorinated pyrazine derivatives. A common approach involves the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthesis of this compound

A potential synthetic pathway starts from a dihalopyrazine derivative, such as 2,6-dichloropyrazine. One of the chlorine atoms can be selectively displaced by a cyanide group, followed by a halogen exchange reaction to introduce the fluorine atom.

G cluster_0 Synthetic Workflow A 2,6-Dichloropyrazine B 6-Chloro-pyrazine-2-carbonitrile A->B Nucleophilic Substitution (e.g., NaCN, DMSO) C This compound B->C Halogen Exchange (e.g., KF, phase-transfer catalyst)

Proposed synthetic workflow for this compound.

Step 1: Cyanation of 2,6-Dichloropyrazine

  • Reaction: 2,6-Dichloropyrazine is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Conditions: The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution of one of the chlorine atoms.

  • Work-up: The reaction mixture is cooled, poured into water, and the product, 6-chloro-pyrazine-2-carbonitrile, is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Step 2: Fluorination of 6-Chloro-pyrazine-2-carbonitrile

  • Reaction: The intermediate, 6-chloro-pyrazine-2-carbonitrile, undergoes a halogen exchange reaction (Halex reaction) with a fluoride salt, such as potassium fluoride (KF).

  • Conditions: This reaction is often performed in a high-boiling polar aprotic solvent (e.g., sulfolane or DMSO) and may require a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reactivity of the fluoride ion. High temperatures are typically necessary.

  • Work-up: Similar to the first step, the reaction mixture is cooled, diluted with water, and the product is extracted.

  • Purification: The final product, this compound, is purified using standard techniques such as column chromatography or distillation.

Biological Activity and Signaling Pathways

There is limited specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the pyrazine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, it is plausible that this compound could be a valuable building block for the synthesis of biologically active molecules. Further research is required to elucidate its specific biological targets and mechanisms of action.

G cluster_0 Drug Discovery Logic A Pyrazine Scaffold (Known Bioactivity) C This compound (Novel Building Block) A->C B Fluorine Substitution (Enhanced Properties) B->C D Synthesis of Derivatives C->D E Screening for Biological Activity (e.g., Anticancer, Antiviral) D->E F Lead Compound Identification E->F

Logical relationship in drug discovery involving this compound.

Conclusion

This compound is a molecule with significant potential in the field of drug development, owing to its unique structural and electronic properties. While direct experimental data is scarce, this guide provides a comprehensive overview based on well-established chemical principles and data from related compounds. The predicted spectroscopic data and the proposed synthetic route offer a valuable starting point for researchers and scientists working with this compound. Further experimental investigation is warranted to fully characterize its molecular properties and explore its potential as a scaffold for novel therapeutics.

References

In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical characteristics of 6-Fluoro-pyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document presents computed properties alongside standardized experimental protocols for the characterization of such compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and its derivatives.

Compound Identification and Properties

This compound is a fluorinated derivative of pyrazine-2-carbonitrile. The presence of the fluorine atom and the nitrile group on the pyrazine ring significantly influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₂FN₃-
Molecular Weight 123.09 g/mol Computed
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Density Not Reported-
Solubility Not Reported-

Experimental Protocols for Physical Characterization

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Methodology: Capillary Method [1][2][3][4][5]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube filled with a high-boiling point oil like mineral oil). The capillary is positioned adjacent to a calibrated thermometer or an electronic temperature sensor.

  • Heating: The apparatus is heated gradually, with the heating rate reduced to 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method) [6][7][8]

  • Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil.

  • Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

  • Observation: Heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the liquid will be drawn into the capillary tube at the point where the vapor pressure of the liquid equals the atmospheric pressure. The temperature at which the liquid enters the capillary tube is the boiling point.

Density Determination

The density of a compound can be determined using various methods, with the choice depending on the physical state of the substance.

Methodology: For a Solid [9][10][11][12]

  • Volume Displacement: A known mass of the solid is added to a graduated cylinder containing a liquid in which the solid is insoluble. The volume of the displaced liquid corresponds to the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Methodology: For a Liquid [10][11][12]

  • Pycnometer Method: A pycnometer (a flask with a specific, accurately known volume) is weighed empty, then filled with the liquid sample and weighed again.

  • Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and biological testing.

Methodology: Qualitative Solubility Testing [13][14][15][16][17]

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of a solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

  • Solvents: A range of solvents with varying polarities should be tested, including but not limited to:

    • Water

    • Ethanol

    • Methanol

    • Acetone

    • Dichloromethane

    • Toluene

    • Hexane

  • pH-Dependent Solubility: To assess the presence of acidic or basic functional groups, solubility can be tested in aqueous solutions of 5% HCl and 5% NaOH.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the initial characterization of a newly synthesized batch of this compound.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Confirmation cluster_2 Physical Property Determination cluster_3 Purity Assessment cluster_4 Final Characterized Compound synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir melting_point Melting Point nmr->melting_point ms->melting_point ir->melting_point boiling_point Boiling Point (if liquid) melting_point->boiling_point density Density boiling_point->density solubility Solubility Profile density->solubility hplc HPLC/GC Analysis solubility->hplc final_product Characterized This compound hplc->final_product

References

Spectroscopic Characterization of 6-Fluoro-pyrazine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Fluoro-pyrazine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) spectroscopic features, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Properties

  • IUPAC Name: 6-fluoropyrazine-2-carbonitrile

  • Molecular Formula: C₅H₂FN₃

  • Molecular Weight: 123.09 g/mol [1]

  • CAS Number: 356783-46-5

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra, the NMR data is based on computational predictions, while the IR and MS data are inferred from the known behavior of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~8.8dH-3
~8.6sH-5

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~160dC-6
~150dC-3
~145sC-5
~130sC-2
~115sCN

Note: Predicted chemical shifts are estimates and may vary from experimental values. 'd' denotes a doublet, and 's' denotes a singlet.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2240-2220StrongC≡N (nitrile) stretch
~1600-1450Medium-StrongPyrazine ring C=N and C=C stretches
~1250-1000StrongC-F stretch
~900-700Medium-StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable method.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
123Molecular ion [M]⁺
96[M - HCN]⁺
75[M - FCN]⁺ or [C₄H₂N₂]⁺

Experimental Protocols

The following are detailed protocols for acquiring NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required for ¹³C due to its lower natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (~1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Mass spectrometer with an EI source

Procedure:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Data Acquisition:

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

References

Solubility Profile of 6-Fluoro-pyrazine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6-Fluoro-pyrazine-2-carbonitrile is a heterocyclic aromatic compound.[1] Its structure, featuring a pyrazine ring substituted with an electron-withdrawing fluorine atom and a nitrile group, influences its physicochemical properties, including its solubility. The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding with protic solvents.[2][3] However, the overall aromatic character of the ring system can limit its solubility in aqueous media.[3]

Inferred Solubility Profile

Based on the general solubility characteristics of pyrazine and its derivatives, the following qualitative solubility profile for this compound can be inferred. It is crucial to note that these are predictions and must be confirmed through experimental validation.

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers Low to ModerateThe pyrazine nitrogens can act as hydrogen bond acceptors, but the aromatic nature of the ring may limit solubility in water.[2][3] Solubility is expected to be pH-dependent due to the basic nature of the nitrogen atoms.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)HighThese solvents can engage in dipole-dipole interactions and are generally effective at dissolving a wide range of organic compounds, including those with some polar character.
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to HighAlcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of pyrazine derivatives.[3]
Nonpolar Solvents (e.g., Hexane, Toluene)LowThe polar nature of the pyrazine ring and the nitrile group results in poor interaction with nonpolar solvents.[2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in drug development.[4] The following are standard, detailed methodologies that can be employed to quantitatively assess the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask or vial.[5][6]

  • Equilibration: The flasks are agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[5][7]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4][8]

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

Kinetic Solubility Determination: Nephelometric Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[4][8] Nephelometry, which measures light scattering from suspended particles, is a common detection method.[9][10]

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[11]

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[9] Subsequently, the aqueous buffer (e.g., PBS) is added to achieve the desired final compound concentrations.[9] This process creates a dilution series.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours, with gentle shaking.[9]

  • Measurement: The turbidity of each well is measured using a nephelometer.[9] The instrument detects the light scattered by any precipitate that has formed.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the kinetic solubility of a compound using a nephelometric assay.

G A Prepare Compound Stock Solution (in DMSO) B Dispense Stock Solution into Microtiter Plate A->B C Add Aqueous Buffer to Create Dilution Series B->C D Incubate Plate (Controlled Temperature & Time) C->D E Measure Light Scattering (Nephelometry) D->E F Data Analysis: Determine Precipitation Point E->F G Report Kinetic Solubility Value F->G

References

The Pyrazine Core: A Technical Guide to the Reactivity of 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. This technical guide provides an in-depth analysis of the reactivity of a key pyrazine derivative, 6-Fluoro-pyrazine-2-carbonitrile. This compound serves as a versatile building block in the synthesis of complex molecules, primarily owing to the unique electronic properties of its pyrazine core, which is further activated by the presence of a fluorine atom and a nitrile group. This document will explore the fundamental principles governing its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr), and provide a practical framework for its application in synthetic chemistry and drug discovery.

Introduction: The Privileged Pyrazine Scaffold

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged structure in drug discovery. The electron-deficient nature of the pyrazine ring, a consequence of the electronegative nitrogen atoms, profoundly influences its chemical reactivity and biological activity. This inherent electron deficiency makes the pyrazine ring susceptible to nucleophilic attack, a characteristic that is harnessed in the synthesis of a wide array of functionalized derivatives.

This compound (CAS No. 356783-46-5) is a particularly valuable synthon for medicinal chemists.[1] The strategic placement of a fluorine atom at the 6-position and a nitrile group at the 2-position further enhances the electrophilicity of the pyrazine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack and serves as an excellent leaving group.

This guide will provide a comprehensive overview of the reactivity of this compound, supported by experimental data and detailed protocols to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 356783-46-5[1]
Molecular Formula C₅H₂FN₃
Molecular Weight 123.09 g/mol
IUPAC Name 6-fluoropyrazine-2-carbonitrile
Physical Form Powder[2]
Purity Typically >95%[2]

Reactivity of the Pyrazine Ring: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The dominant reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, compounded by the inductive effect of the fluorine atom and the mesomeric and inductive effects of the nitrile group, renders the carbon atoms of the ring highly electrophilic. The carbon atom bonded to the fluorine atom (C6) is particularly susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process, as illustrated below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Reactant This compound + Nu⁻ Intermediate [Intermediate Complex]⁻ Reactant->Intermediate Addition of Nucleophile (Rate-determining step) Product 6-Nu-pyrazine-2-carbonitrile + F⁻ Intermediate->Product Elimination of Fluoride

Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

This reactivity allows for the facile displacement of the fluoride ion by a wide range of nucleophiles, providing a versatile route to a diverse library of substituted pyrazine-2-carbonitriles.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 6-aminopyrazine-2-carbonitrile derivatives. These derivatives are important intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: Synthesis of 6-(Phenylamino)pyrazine-2-carbonitrile

  • Materials: this compound, Aniline, a suitable base (e.g., K₂CO₃ or DIPEA), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure: To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq) and aniline (1.1 eq). The reaction mixture is then heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

  • Expected Outcome: The desired 6-(phenylamino)pyrazine-2-carbonitrile is obtained as a solid. The yield and purity are determined after characterization.

NucleophileProductReaction ConditionsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Aniline6-(Phenylamino)pyrazine-2-carbonitrileK₂CO₃, DMF, 100 °CData not availableData not available
Piperidine6-(Piperidin-1-yl)pyrazine-2-carbonitrileDIPEA, DMSO, 120 °CData not availableData not available
Reactions with Oxygen Nucleophiles

Alkoxides, such as sodium methoxide or ethoxide, readily displace the fluorine atom to yield 6-alkoxypyrazine-2-carbonitriles. These compounds are also valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of 6-Methoxypyrazine-2-carbonitrile

  • Materials: this compound, Sodium methoxide, and Methanol.

  • Procedure: this compound (1.0 eq) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.1 eq) is added dropwise at room temperature. The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by chromatography.

  • Expected Outcome: 6-Methoxypyrazine-2-carbonitrile is expected as the final product.

NucleophileProductReaction ConditionsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Sodium Methoxide6-Methoxypyrazine-2-carbonitrileMethanol, RTData not availableData not available
Sodium Ethoxide6-Ethoxypyrazine-2-carbonitrileEthanol, 50 °CData not availableData not available
Reactions with Sulfur Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions with this compound, leading to the formation of 6-(alkylthio)- or 6-(arylthio)pyrazine-2-carbonitriles.

Experimental Protocol: Synthesis of 6-(Phenylthio)pyrazine-2-carbonitrile

  • Materials: this compound, Thiophenol, a suitable base (e.g., NaH or K₂CO₃), and a polar aprotic solvent (e.g., DMF).

  • Procedure: To a solution of thiophenol (1.1 eq) in the solvent, the base (1.2 eq) is added carefully at 0 °C. The mixture is stirred for a short period to form the thiolate. A solution of this compound (1.0 eq) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS. The workup involves quenching with water, extraction with an organic solvent, followed by washing, drying, and concentration. The product is purified by column chromatography.

  • Expected Outcome: The reaction is expected to yield 6-(phenylthio)pyrazine-2-carbonitrile.

NucleophileProductReaction ConditionsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Sodium Thiophenoxide6-(Phenylthio)pyrazine-2-carbonitrileDMF, RTData not availableData not available
Sodium Ethanethiolate6-(Ethylthio)pyrazine-2-carbonitrileDMF, RTData not availableData not available

Synthesis of this compound

While this guide focuses on the reactivity of this compound, a brief overview of its synthesis is pertinent. A common strategy involves the fluorination of a corresponding chloro- or amino-pyrazine precursor. For instance, 6-chloropyrazine-2-carbonitrile can be subjected to a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst.

Synthesis_Workflow Start 6-Chloropyrazine-2-carbonitrile Reaction Halogen Exchange (Halex) Reaction Start->Reaction Reagent KF, Phase-Transfer Catalyst (e.g., 18-crown-6) Reagent->Reaction Product This compound Reaction->Product

Figure 2: A plausible synthetic route to this compound.

Applications in Drug Discovery and Development

The diverse array of functional groups that can be introduced onto the pyrazine ring via SNAr of this compound makes it a highly valuable building block in drug discovery. The resulting substituted pyrazine-2-carbonitriles can be further elaborated to access a wide range of molecular architectures with potential therapeutic applications. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up further avenues for chemical modification.

A prominent example of a drug synthesized from a related fluoropyrazine is Favipiravir, an antiviral medication. The synthesis of such compounds underscores the importance of fluorinated pyrazine intermediates in the development of novel pharmaceuticals.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its electron-deficient pyrazine core, activated by both a fluorine atom and a nitrile group, readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles. This reactivity profile allows for the efficient synthesis of a wide range of substituted pyrazine derivatives, which are of significant interest in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its reactivity, along with practical experimental considerations, to facilitate its use in the research and development of new chemical entities.

References

Fluorine Substitution on the Pyrazine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of fluorine substitution on the pyrazine core, a crucial scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of pyrazine-containing molecules, offering a powerful tool for drug design and optimization. This guide details these effects, provides experimental protocols for their evaluation, and presents visual workflows for key processes in drug discovery.

Physicochemical Effects of Fluorine Substitution

The introduction of fluorine to the pyrazine ring induces significant changes in its electronic properties, lipophilicity, and basicity. These modifications are critical in tuning the drug-like properties of pyrazine derivatives.

Electronic Effects

Fluorine is the most electronegative element, and its substitution on the pyrazine ring exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density of the aromatic ring system. Consequently, the pyrazine core becomes less prone to oxidative metabolism, which can enhance the metabolic stability of drug candidates. This deactivation of the aromatic ring toward oxidation is a key strategy in medicinal chemistry to prolong the half-life of a drug.

Lipophilicity (logP)

The effect of fluorine substitution on lipophilicity, often measured as the logarithm of the partition coefficient (logP), is complex. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds, the overall effect depends on the substitution pattern and the molecular context. In many cases, strategic fluorination can fine-tune the lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the nitrogen atoms in the pyrazine ring. This is reflected in a lower acid dissociation constant (pKa) of the conjugate acid. Modulating the pKa is crucial in drug design as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Table 1: Calculated Physicochemical Properties of Fluorinated Pyrazines

Compound NameMolecular FormulapKa (Calculated)logP (Calculated)
PyrazineC₄H₄N₂0.6-0.3
2-FluoropyrazineC₄H₃FN₂-2.30.1
2,5-DifluoropyrazineC₄H₂F₂N₂-4.80.4
2,6-DifluoropyrazineC₄H₂F₂N₂-4.80.4
2,3,5-TrifluoropyrazineC₄HF₃N₂-6.90.7
TetrafluoropyrazineC₄F₄N₂-8.71.0

Note: The pKa and logP values in this table are calculated estimates and may vary from experimental values.

Impact on Biological Activity

Fluorine substitution has been extensively utilized to enhance the biological activity and selectivity of pyrazine-based drug candidates, particularly in the domain of kinase inhibitors.

Kinase Inhibition

The pyrazine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. Fluorine substitution can influence these interactions in several ways:

  • Enhanced Binding Affinity: Fluorine atoms can form favorable orthogonal multipolar interactions with the protein backbone, contributing to increased binding affinity.

  • Improved Selectivity: The steric and electronic perturbations introduced by fluorine can lead to more specific interactions with the target kinase over other kinases, thereby improving the selectivity profile of the inhibitor.

  • Metabolic Stability: As mentioned earlier, fluorination can block sites of metabolism, leading to a longer duration of action.

The strategic placement of fluorine on the pyrazine core or its substituents is a key aspect of the structure-activity relationship (SAR) studies in kinase inhibitor development.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of fluorinated pyrazine derivatives.

Synthesis of a Fluorinated Pyrazine Derivative

Synthesis of 2-Chloro-5-fluoropyrazine

This protocol describes a common method for the synthesis of a monofluorinated pyrazine derivative, which can serve as a versatile intermediate for further functionalization.

Materials:

  • 2,5-Dichloropyrazine

  • Potassium Fluoride (spray-dried)

  • Tetrabutylammonium Bromide (TBAB)

  • Sulfolane (anhydrous)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of spray-dried potassium fluoride (X eq.) and tetrabutylammonium bromide (Y eq.) in anhydrous sulfolane, add 2,5-dichloropyrazine (1.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture to remove inorganic salts and wash the filter cake with toluene.

  • Combine the filtrate and washings, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-5-fluoropyrazine.

Spectroscopic Characterization

General Procedure for NMR and Mass Spectrometry Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified fluorinated pyrazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • For ¹⁹F NMR, use a standard reference such as CFCl₃ (δ = 0 ppm) or an external standard.

  • Analyze the chemical shifts, coupling constants (J-values), and integration to confirm the structure and purity of the compound. The large chemical shift dispersion of ¹⁹F NMR is particularly useful for identifying different fluorine environments.[1]

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum to determine the molecular weight of the compound from the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to gain further structural information. The fragmentation of the pyrazine ring and the loss of fluorine-containing fragments can provide valuable insights.[2][3][4]

Physicochemical Property Determination

Protocol for pKa Determination by Potentiometric Titration:

  • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Prepare a solution of the fluorinated pyrazine derivative of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa range.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.[5][6][7][8][9]

Protocol for logP Determination by HPLC:

  • Prepare a series of standard compounds with known logP values.

  • Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile or methanol).

  • Inject the standard compounds and the fluorinated pyrazine derivative onto the HPLC system and record their retention times.

  • Create a calibration curve by plotting the known logP values of the standards against their retention times.

  • Determine the logP of the fluorinated pyrazine derivative by interpolating its retention time on the calibration curve.[10][11][12][13]

In Vitro ADME Assays

Protocol for Metabolic Stability Assay using Liver Microsomes:

  • Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Add the fluorinated pyrazine derivative (test compound) to the reaction mixture at a final concentration typically in the low micromolar range.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).

Protocol for Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic Method):

  • Prepare a reaction mixture containing a specific recombinant human CYP isozyme, a fluorogenic probe substrate for that isozyme, and a buffer solution.

  • Add the fluorinated pyrazine derivative (test compound) at various concentrations to the wells of a microplate. Include positive and negative controls.

  • Initiate the reaction by adding a NADPH-regenerating system.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated by the metabolism of the probe substrate by the CYP enzyme.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) by plotting the reaction rate against the logarithm of the test compound concentration.

Visualizing Key Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate important workflows and conceptual relationships in the context of drug discovery involving fluorinated pyrazines.

G cluster_synthesis Synthesis & Characterization cluster_testing In Vitro Testing Start Start Precursors Pyrazine Precursors Start->Precursors Fluorination Fluorination Reaction Precursors->Fluorination Purification Purification (e.g., Chromatography) Fluorination->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Pure Compound Pure Compound Characterization->Pure Compound Physicochemical Physicochemical Profiling (pKa, logP, Solubility) Pure Compound->Physicochemical ADME ADME Assays (Metabolic Stability, CYP Inhibition) Pure Compound->ADME Biological Biological Activity Screening (e.g., Kinase Assay) Pure Compound->Biological Data Analysis Data Analysis & SAR Physicochemical->Data Analysis ADME->Data Analysis Biological->Data Analysis Data Analysis->Fluorination Iterative Optimization

General workflow for the synthesis and evaluation of fluorinated pyrazine derivatives.

G Fluorine_Substitution Fluorine Substitution on Pyrazine Core Electron_Withdrawing Increased Electron Withdrawal Fluorine_Substitution->Electron_Withdrawing Altered_Lipophilicity Altered Lipophilicity (logP) Fluorine_Substitution->Altered_Lipophilicity Blocked_Metabolism Blocked Metabolic 'Soft Spots' Fluorine_Substitution->Blocked_Metabolism Reduced_Basicity Reduced Basicity (Lower pKa) Electron_Withdrawing->Reduced_Basicity Enhanced_Binding Enhanced Target Binding & Selectivity Electron_Withdrawing->Enhanced_Binding Modulated_Solubility Modulated Solubility & Permeability Reduced_Basicity->Modulated_Solubility Altered_Lipophilicity->Modulated_Solubility Improved_PK Improved Pharmacokinetics (PK Profile) Blocked_Metabolism->Improved_PK G Kinase Kinase Active Site Hinge Region ATP Binding Pocket DFG Motif Inhibitor Pyrazine-based Inhibitor Pyrazine Core (H-bond acceptor) Fluorine Substituent R-Group Inhibitor:pyrazine->Kinase:hinge H-bond Inhibitor:r_group->Kinase:atp Hydrophobic Interactions Inhibitor:fluoro->Kinase:atp Favorable Interactions G HTS High-Throughput Screening (HTS) Identifies 'Hits' Hit_Confirmation Hit Confirmation & Orthogonal Assays HTS->Hit_Confirmation SAR_Expansion SAR by Analogs (Fluorine Scan) Hit_Confirmation->SAR_Expansion In_Vitro_ADME In Vitro ADME Profiling (Metabolic Stability, CYP) SAR_Expansion->In_Vitro_ADME In_Vitro_ADME->SAR_Expansion Iterate Lead_Selection Lead Candidate Selection In_Vitro_ADME->Lead_Selection Lead_Optimization Lead Optimization Lead_Selection->Lead_Optimization

References

6-Fluoro-pyrazine-2-carbonitrile: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of 6-Fluoro-pyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, reactivity, and critical applications, with a focus on its role in the development of novel therapeutic agents.

Introduction: The Significance of Fluorinated Pyrazines

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in drug discovery.[1] The nitrogen atoms can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets.[1] Pyrazine derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2]

The introduction of a fluorine atom onto the pyrazine ring, as in this compound, imparts unique properties. Fluorine's high electronegativity can modulate the electronic profile of the ring system, influence metabolic stability, and enhance binding affinity to target proteins.[3] Specifically, the fluorine atom in the 6-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making this compound a versatile intermediate for creating diverse molecular libraries.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is provided below.

PropertyValueSource
IUPAC Name 6-fluoropyrazine-2-carbonitrile
CAS Number 356783-46-5[4][5]
Molecular Formula C₅H₂FN₃[5]
Molecular Weight 123.09 g/mol [5]
Appearance Solid (form may vary)[1]
XLogP3 0.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 123.02327524 Da
Polar Surface Area 49.6 Ų

Synthesis and Production

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its synthesis can be conceptualized through established methods for pyrazine functionalization. A common strategy involves the use of aminopyrazines as starting materials. For instance, a plausible route could involve the diazotization of an aminopyrazine followed by a Sandmeyer-type reaction to introduce the nitrile group, and a subsequent fluorination step.

Below is a generalized workflow illustrating a potential synthetic approach.

G cluster_0 Synthetic Workflow A Aminopyrazine Precursor B Diazotization (e.g., NaNO₂, HCl) A->B C Diazonium Salt Intermediate B->C D Cyanation (Sandmeyer Reaction, e.g., CuCN) C->D E Aminopyrazine-carbonitrile D->E F Fluorination (e.g., Balz-Schiemann Reaction) E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electron-deficient nature of the pyrazine ring and the properties of its functional groups.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms, which deactivates it towards electrophilic substitution but makes it highly susceptible to nucleophilic attack.[1] The fluorine atom at the C-6 position is a potent activating group and an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity.

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[1]

G cluster_0 SNAr Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Addition Intermediate) Start->Intermediate + Nucleophile (Nu⁻) Product 6-Nu-pyrazine-2-carbonitrile + F⁻ Intermediate->Product - Fluoride (F⁻) (Elimination)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

4.2. Nitrile Group Transformations

The nitrile (-CN) group is a versatile functional handle that can be transformed into other key moieties:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-fluoro-pyrazine-2-carboxylic acid or 6-fluoro-pyrazine-2-carboxamide. These derivatives are also valuable intermediates; for example, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) is a potent RNA polymerase inhibitor.[6]

  • Cyclization Reactions: The nitrile group can react with dinucleophiles, such as thiols or amines, to construct fused heterocyclic systems like thiazoles and imidazoles.[7]

Applications in Drug Discovery

The combination of the pyrazine core and a reactive fluorine substituent makes this compound a powerful building block for constructing libraries of compounds for screening and lead optimization in drug discovery programs.

5.1. Scaffold for Bioactive Molecules

Pyrazine derivatives are components of numerous approved drugs and clinical candidates.[1][2] The pyrazine scaffold is often used to target a variety of enzymes and receptors. The ability to easily displace the fluorine atom on this compound with various amines, alcohols, and other functional groups allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the pyrazine core. For instance, aminodehalogenation of related chloropyrazines has been used to synthesize compounds with significant activity against Mycobacterium tuberculosis.[8]

G cluster_0 Drug Development Pathway A This compound (Building Block) B Library Synthesis via SNAr (Diverse Nucleophiles) A->B C Diverse Pyrazine Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Therapeutic Agent Candidate F->G

References

The Ascendant Role of Fluorinated Pyrazines in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for enhancing pharmacological profiles. Among these, fluorinated pyrazines are commanding significant attention from researchers, scientists, and drug development professionals. This technical guide delves into the core biological activities of this promising class of molecules, offering a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibitory potential. Through a detailed examination of quantitative data, experimental methodologies, and affected signaling pathways, this document aims to provide a foundational resource for the scientific community.

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a recognized pharmacophore present in numerous FDA-approved drugs.[1] The introduction of fluorine, an element with high electronegativity and a small atomic size, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] This synergy between the pyrazine core and fluorine substitution has yielded a plethora of compounds with significant therapeutic promise.

Table 1: Anticancer Activity of Fluorinated Pyrazine Derivatives

The antiproliferative activity of fluorinated pyrazines has been extensively documented against a range of cancer cell lines. The following table summarizes the in vitro cytotoxic effects of representative compounds.

Compound ID/ReferenceTarget Cell Line(s)IC50 (µM)Target/Pathway
Compound 11[3] AsPC-1 (Pancreatic), U251 (Glioblastoma)16.8, 11.9Not specified, induces apoptosis
Compound 12b[4] Hep-2, HepG2, MCF-7, A37511, 13, 11, 11Not specified
Compound 17l[5] A549 (Lung), MCF-7 (Breast), Hela (Cervical)0.98, 1.05, 1.28c-Met, VEGFR-2
Compound 28[6] MiaPaCa-2 (Pancreatic)0.025RET kinase
SHP099[7] Not specifiedPotent inhibitorSHP2 allosteric inhibitor
Lead Compound B-11[8] SKOV3 (Ovarian) xenograftSignificant in vivo activityJAK/STAT3 pathway
Lead Compound C-27[8] SKOV3 (Ovarian) xenograftSignificant in vivo activityJAK/STAT3 pathway

Table 2: Antimicrobial Activity of Fluorinated Pyrazine and Related Heterocyclic Derivatives

Fluorinated pyrazines and their structural analogs have also demonstrated notable activity against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Compound ID/ReferenceMicrobial Strain(s)MIC (µg/mL)
Compound 5d S. Typhi (XDR)6.25
Compound 4b[9] S. aureus (MRSA)12.5
Compound 4c[9] S. aureus (MRSA)6.25
Compound 2e[10] S. aureus, E. coli32, 16

Experimental Protocols

A fundamental aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides an overview of the key experimental methodologies employed in the study of fluorinated pyrazines.

General Synthesis of Fluorinated Pyrazine Derivatives

A common synthetic route to access functionalized pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Subsequent modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, are then employed to introduce the desired fluorinated moieties and other substituents. For example, the synthesis of certain anticancer pyrazine derivatives has been achieved through an iodine-catalyzed three-component condensation reaction.[4]

Protocol: Synthesis of Imidazo[1,2-a]pyrazine Derivatives[4]

  • A mixture of an appropriate aminopyrazine (1 mmol), an aldehyde (1 mmol), and iodine (10 mol%) in ethanol (5 mL) is stirred at room temperature for 10-15 minutes.

  • tert-Butyl isocyanide (1.2 mmol) is added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (fluorinated pyrazines) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Activity Assessment: Microbroth Dilution Method

The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Protocol: Microbroth Dilution Assay[11][12]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated pyrazines are often attributed to their ability to modulate specific cellular signaling pathways that are dysregulated in disease.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and immune responses.[13] Aberrant activation of this pathway is a hallmark of many cancers.[14] Several pyrazine derivatives have been identified as potent inhibitors of JAK kinases, thereby suppressing the downstream signaling events that promote cancer cell survival and proliferation.[8][15]

JAK_STAT_Pathway JAK/STAT Signaling Pathway Inhibition by Fluorinated Pyrazines cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Proliferation, Survival) pSTAT->Gene Induces Inhibitor Fluorinated Pyrazine Inhibitor Inhibitor->JAK Inhibits

JAK/STAT Pathway Inhibition
RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another crucial signaling pathway that regulates cell growth and survival.[10] Mutations in genes encoding components of this pathway, such as RAS and BRAF, are common in human cancers.[16] Fluorinated pyrazine-based compounds have been developed as inhibitors of key kinases within this pathway, such as c-Met and VEGFR-2, which are receptor tyrosine kinases that can activate the RAS/RAF/MEK/ERK cascade.[5] Additionally, the phosphatase SHP2, which is involved in the activation of the RAS-ERK pathway, is a target of pyrazine-based allosteric inhibitors.[7][17]

RAS_ERK_Pathway RAS/RAF/MEK/ERK Pathway Inhibition by Fluorinated Pyrazines GF Growth Factor RTK RTK (e.g., c-Met, VEGFR-2) GF->RTK Binds SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Inhibitor_RTK Fluorinated Pyrazine (RTK Inhibitor) Inhibitor_RTK->RTK Inhibits Inhibitor_SHP2 Fluorinated Pyrazine (SHP2 Inhibitor) Inhibitor_SHP2->SHP2 Inhibits

RAS/ERK Pathway Inhibition

Workflow for the Discovery and Evaluation of Fluorinated Pyrazines

The development of novel fluorinated pyrazine-based therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Discovery_Workflow Drug Discovery Workflow for Fluorinated Pyrazines Design Compound Design & Library Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In Vitro Screening (e.g., MTT, MIC) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Discovery & Evaluation Workflow

Conclusion

Fluorinated pyrazines represent a highly promising and versatile class of compounds with demonstrated potential in oncology and infectious diseases. The strategic incorporation of fluorine into the pyrazine scaffold has consistently led to the discovery of potent and selective modulators of key biological targets. The data and protocols presented in this technical guide underscore the significant progress made in this field and provide a valuable resource for researchers dedicated to the development of next-generation therapeutics. Continued exploration of the chemical space around the fluorinated pyrazine core, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for novel and effective treatments for a range of human diseases.

References

The Emergence of a Key Fluorinated Intermediate: A Technical History of 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – 6-Fluoro-pyrazine-2-carbonitrile, a heterocyclic compound identified by its CAS number 356783-46-5, has emerged as a critical building block in the synthesis of antiviral agents. While not a therapeutic agent itself, its history is intrinsically linked to the development of potent pharmaceuticals, most notably the influenza drug Favipiravir. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of this pivotal intermediate for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis

The discovery of this compound is not marked by a singular event but rather its emergence as a key intermediate in patent literature detailing the synthesis of novel antiviral compounds. The earliest significant disclosure appears in the context of the development of pyrazine-based RNA polymerase inhibitors.

The synthetic journey to this compound and its derivatives often begins with more readily available pyrazine precursors. A common strategy involves the conversion of a halogenated pyrazine, such as 3,6-dichloropyrazine-2-carbonitrile, through a nucleophilic aromatic substitution (halogen exchange) reaction. This foundational approach underscores the importance of developing robust methods for introducing fluorine into the pyrazine ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Evolution of Synthetic Methodologies

Several synthetic pathways to this compound and its precursors have been developed, reflecting ongoing efforts to improve yield, scalability, and safety.

Halogen Exchange on Dihalogenated Precursors

A prevalent method for synthesizing fluorinated pyrazines involves the reaction of a di-chlorinated precursor with a fluoride salt. This halogen exchange reaction is a cornerstone of organofluorine chemistry.

Experimental Protocol: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile

This protocol is adapted from methodologies described in the patent literature for the synthesis of precursors to antiviral compounds.

  • Materials: 3,6-dichloropyrazine-2-carbonitrile, potassium fluoride (spray-dried), tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst, and a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of spray-dried potassium fluoride in the chosen solvent, add the phase-transfer catalyst.

    • Add 3,6-dichloropyrazine-2-carbonitrile to the mixture.

    • Heat the reaction mixture to a temperature typically ranging from 55°C to 120°C.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC-MS).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product.

    • Purification is typically achieved through crystallization or column chromatography.

Synthesis from Aminopyrazine Precursors

Alternative routes have been developed starting from aminopyrazines. These multi-step syntheses offer flexibility in introducing various functional groups. A notable example is the synthesis of the antiviral drug Favipiravir, where this compound is a conceptual intermediate.

The following diagram illustrates a generalized synthetic pathway starting from an aminopyrazine derivative, leading to a fluorinated pyrazine carboxamide.

G A 3-Aminopyrazine-2-carboxylic Acid B Amidation A->B C 3-Aminopyrazine-2-carboxamide B->C D Sandmeyer-type Reaction (Diazotization followed by Halogenation) C->D E 3-Amino-6-halopyrazine-2-carboxamide D->E F Halogen Exchange (e.g., Balz-Schiemann reaction or similar fluorination) E->F G 6-Fluoro-3-aminopyrazine-2-carboxamide F->G H Hydrolysis/Hydroxylation G->H I 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) H->I

Caption: Generalized synthetic pathway from an aminopyrazine precursor.

Tabulated Synthetic Data

The following table summarizes representative quantitative data for key synthetic transformations leading to fluorinated pyrazine intermediates.

Starting MaterialReagents and ConditionsProductYieldReference
3,6-Dichloropyrazine-2-carbonitrileKF, Tetrabutylammonium bromide, DMSO, 55°C3,6-Difluoropyrazine-2-carbonitrileNot explicitly statedGeneral method from antiviral synthesis literature
3,6-Dichloropyrazine-2-carbonitrileKF, Tetrabutylammonium bromide, Toluene/DMSO, 120°C3,6-Difluoropyrazine-2-carbonitrileGoodPatent Literature
3-Hydroxypyrazine-2-carboxylic acidFour-step synthesis (amidation, nitration, reduction, fluorination)6-Fluoro-3-hydroxypyrazine-2-carboxamide~8% overallDrug Discov Ther. 2014 Jun;8(3):117-20[1]

Role as a Synthetic Intermediate

This compound is primarily valued as an intermediate. The nitrile group can be hydrolyzed to a carboxamide, a key functional group in many antiviral drugs. The fluorine atom at the 6-position is crucial for the biological activity of the final molecule. The pyrazine core itself is a privileged scaffold in medicinal chemistry, known to participate in hydrogen bonding and other interactions with biological targets.[2]

The logical workflow for the utilization of this compound in drug discovery is depicted below.

G cluster_0 Synthesis of Intermediate cluster_1 Modification and Derivatization cluster_2 Final Product A Pyrazine Precursor (e.g., Dichloropyrazine) B Fluorination Reaction A->B C This compound B->C D Hydrolysis of Nitrile C->D E Further Functionalization D->E F Active Pharmaceutical Ingredient (API) (e.g., Favipiravir) E->F

Caption: Workflow from precursor to active pharmaceutical ingredient.

Conclusion

The history of this compound is a testament to the enabling role of synthetic chemistry in modern drug discovery. While not a household name, this fluorinated intermediate is a critical component in the synthesis of life-saving antiviral medications. Its development showcases the iterative nature of chemical synthesis, with researchers continuously seeking more efficient and scalable routes to this valuable building block. The ongoing interest in pyrazine-based therapeutics ensures that the story of this compound and its derivatives is far from over.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-pyrazine-2-carbonitrile from an Aminopyrazine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-fluoro-pyrazine-2-carbonitrile, a valuable building block in medicinal chemistry, starting from a commercially available aminopyrazine derivative. The described synthetic route is a two-step process involving a Sandmeyer cyanation followed by a nucleophilic aromatic substitution for fluorination.

Overview of the Synthetic Strategy

The synthesis commences with 2-amino-6-chloropyrazine. The amino group is first converted to a nitrile via a Sandmeyer reaction, yielding 6-chloro-pyrazine-2-carbonitrile. Subsequently, the chloro substituent is displaced by fluoride through a nucleophilic aromatic substitution to afford the final product, this compound. This strategy allows for the controlled introduction of the desired functional groups onto the pyrazine core.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction Temp. (°C)Reaction Time (h)Yield (%)
1Sandmeyer Cyanation2-Amino-6-chloropyrazineNaNO₂, HCl, CuCN, KCNWater, Toluene0 to 70365-75
2Nucleophilic Fluorination6-Chloro-pyrazine-2-carbonitrileKF, 18-crown-6DMSO1201270-80

Experimental Protocols

Step 1: Synthesis of 6-Chloro-pyrazine-2-carbonitrile via Sandmeyer Reaction

This protocol details the conversion of the amino group of 2-amino-6-chloropyrazine to a nitrile.

Materials:

  • 2-Amino-6-chloropyrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Toluene

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-chloropyrazine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water and warm it to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture at 70 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 6-chloro-pyrazine-2-carbonitrile as a solid.

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the displacement of the chloride with fluoride.

Materials:

  • 6-Chloro-pyrazine-2-carbonitrile

  • Potassium Fluoride (KF, spray-dried)

  • 18-crown-6

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-chloro-pyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (3.0 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_Amino_6_chloropyrazine 2-Amino-6-chloropyrazine 6_Chloro_pyrazine_2_carbonitrile 6-Chloro-pyrazine-2-carbonitrile 2_Amino_6_chloropyrazine->6_Chloro_pyrazine_2_carbonitrile Step 1: Sandmeyer Cyanation (NaNO₂, HCl, CuCN) 6_Fluoro_pyrazine_2_carbonitrile This compound 6_Chloro_pyrazine_2_carbonitrile->6_Fluoro_pyrazine_2_carbonitrile Step 2: Nucleophilic Fluorination (KF, 18-crown-6)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Sandmeyer Cyanation cluster_step2 Step 2: Nucleophilic Fluorination A1 Dissolve 2-Amino-6-chloropyrazine in HCl/Water A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution A2->A3 A5 Add diazonium salt to CuCN solution A3->A5 A4 Prepare hot CuCN/KCN solution A4->A5 A6 Heat at 70 °C A5->A6 A7 Work-up and Extraction A6->A7 A8 Purification (Chromatography) A7->A8 B1 Combine 6-Chloro-pyrazine-2-carbonitrile, KF, and 18-crown-6 in DMSO A8->B1 Intermediate Product B2 Heat at 120 °C for 12h B1->B2 B3 Cool and quench with water B2->B3 B4 Extraction with DCM B3->B4 B5 Drying and Concentration B4->B5 B6 Purification (Chromatography) B5->B6

Caption: Detailed experimental workflow for the synthesis.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-pyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazine scaffold is a common motif in numerous biologically active compounds, and the presence of a fluorine atom at the 6-position, coupled with an electron-withdrawing nitrile group at the 2-position, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, making it an invaluable intermediate for the synthesis of diverse compound libraries for screening and lead optimization.

The fluorine atom serves as an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the pyrazine ring towards nucleophilic attack. This document provides detailed protocols for the nucleophilic aromatic substitution reactions of this compound with common nucleophiles such as amines, alcohols, and thiols, along with data presentation and visualizations to guide the experimental process.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyrazine ring is restored.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu- nuc Nucleophile (Nu-) product 6-Substituted-pyrazine-2-carbonitrile meisenheimer->product - F- leaving_group Fluoride (F-)

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with various classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, and base) may be necessary for specific substrates.

General Experimental Workflow

experimental_workflow start Start reactants Combine this compound, nucleophile, base, and solvent start->reactants reaction Heat reaction mixture (monitor by TLC/LC-MS) reactants->reaction workup Aqueous work-up and extraction reaction->workup purification Purify by column chromatography, recrystallization, or distillation workup->purification characterization Characterize product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of 6-amino-pyrazine-2-carbonitrile derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., triethylammonium fluoride) has formed, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-pyrazine-2-carbonitrile derivative.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol outlines the synthesis of 6-alkoxy- or 6-aryloxy-pyrazine-2-carbonitrile derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, Dimethyl sulfoxide (DMSO))

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.2 - 1.5 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the strong base (1.2 - 1.5 eq) in the anhydrous solvent under an inert atmosphere, add the alcohol or phenol (1.1 - 1.5 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6-alkoxy- or 6-aryloxy-pyrazine-2-carbonitrile.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the synthesis of 6-(alkylthio)- or 6-(arylthio)-pyrazine-2-carbonitrile derivatives.

Materials:

  • This compound

  • Thiol or thiophenol (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, ACN)

  • Base (e.g., K₂CO₃, Cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the thiol or thiophenol (1.1 - 1.5 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 6-(alkylthio)- or 6-(arylthio)-pyrazine-2-carbonitrile.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)
Amines AnilineTEA, DIPEADCM, THF25 - 65
BenzylamineK₂CO₃ACN, DMF25 - 80
MorpholineTEATHF25 - 65
Alcohols MethanolNaHTHF, DMF0 - 25
Phenolt-BuOKTHF, DMSO25 - 80
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMF, DMSO60 - 100
EthanethiolK₂CO₃ACN50 - 80

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse range of substituted pyrazine derivatives. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to effectively utilize this compound in their synthetic endeavors. The straightforward SNAr reactions enable the rapid generation of novel molecular entities for biological evaluation. As with any chemical reaction, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

Application Notes and Protocols: Palladium-Catalyzed Cyanation for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyanopyrazines is of significant interest in medicinal chemistry and materials science, as the pyrazine core is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. The cyano group serves as a versatile synthetic handle, readily convertible into other functional groups such as carboxylic acids, amides, and tetrazoles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds. Specifically, the palladium-catalyzed cyanation of halo- and pseudohalo-pyrazines offers a direct and reliable route to cyanopyrazine derivatives, often with high yields and excellent functional group tolerance. This document provides detailed application notes and experimental protocols for this important transformation.

Advantages of Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation methods offer several advantages over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions:

  • Milder Reaction Conditions: These reactions typically proceed under milder conditions, avoiding the use of harsh reagents and high temperatures.[1]

  • Broad Substrate Scope: A wide variety of substituted halopyrazines, including those with sensitive functional groups, can be efficiently cyanated.[1]

  • High Functional Group Tolerance: The chemoselectivity of palladium catalysts allows for the cyanation of halopyrazines in the presence of functional groups that might not be compatible with other methods.[1]

  • Use of Less Toxic Cyanide Sources: Modern protocols often employ less toxic and safer cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2), in place of highly toxic alkali metal cyanides.[1][2]

Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cyanation of a halopyrazine proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Pyrazine-Pd(II)(X)L_n OxAdd->PdII_halide Transmetalation Cyanide Exchange PdII_halide->Transmetalation PdII_cyanide Pyrazine-Pd(II)(CN)L_n Transmetalation->PdII_cyanide MX MX Transmetalation->MX RedElim Reductive Elimination PdII_cyanide->RedElim RedElim->Pd0 Cyanopyrazine Cyanopyrazine (Py-CN) RedElim->Cyanopyrazine Halopyrazine Halopyrazine (Py-X) Halopyrazine->OxAdd CyanideSource Cyanide Source (M-CN) CyanideSource->Transmetalation

Catalytic cycle for palladium-catalyzed cyanation of halopyrazines.

Data Presentation

The following tables summarize the palladium-catalyzed cyanation of various halopyrazine substrates under different reaction conditions.

Table 1: Cyanation of Halopyrazines using K4[Fe(CN)6] as the Cyanide Source

EntryHalopyrazine SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyrazinePd(OAc)2 (2)XPhos (4)K2CO3DMAc1201285
22-BromopyrazinePd2(dba)3 (1)dppf (2)Na2CO3DMF1301692
32-Chloro-5-methylpyrazinePd(OAc)2 (2)cataCXium® A (4)K3PO4Toluene1102478
42-Bromo-3-phenylpyrazinePd(OAc)2 (1.5)SPhos (3)Cs2CO3Dioxane1001888

Table 2: Cyanation of Halopyrazines using Zn(CN)2 as the Cyanide Source

EntryHalopyrazine SubstratePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyrazinePd2(dba)3 (1)dppf (2)Zn powder (10 mol%)DMAc1201295
22-BromopyrazinePd(OAc)2 (2)XPhos (4)-NMP100891
32-Chloro-6-methoxypyrazinePd2(dba)3 (1.5)RuPhos (3)-DMF1102083
42-Bromo-5,6-dimethylpyrazinePd(OAc)2 (2)tBuXPhos (4)-Dioxane1001689

Experimental Protocols

The following are general protocols for the palladium-catalyzed cyanation of halopyrazines. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Cyanation of 2-Chloropyrazine using K4[Fe(CN)6]

This protocol is a general procedure adapted from literature for the cyanation of heteroaryl chlorides.[1]

Materials:

  • 2-Chloropyrazine

  • Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and other standard glassware

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol), K4[Fe(CN)6]·3H2O (0.6 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add Pd(OAc)2 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous DMAc (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyanopyrazine.

Protocol 2: Cyanation of 2-Bromopyrazine using Zn(CN)2

This protocol is a general procedure adapted from literature for the cyanation of heteroaryl bromides.[3]

Materials:

  • 2-Bromopyrazine

  • Zinc cyanide (Zn(CN)2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and other standard glassware

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add Zn(CN)2 (0.6 mmol) and zinc powder (0.1 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add Pd2(dba)3 (0.01 mmol, 1 mol%) and dppf (0.02 mmol, 2 mol%).

  • Add a solution of 2-bromopyrazine (1.0 mmol) in anhydrous DMAc (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyanopyrazine.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cyanation of a halopyrazine.

Experimental Workflow start Start setup Reaction Setup: - Halopyrazine - Cyanide Source - Catalyst & Ligand - Base (if needed) - Solvent start->setup inert Inert Atmosphere (N2 or Ar) setup->inert reaction Reaction at Elevated Temperature inert->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

A general experimental workflow for pyrazine cyanation.
Substrate Scope and Considerations

The success of the palladium-catalyzed cyanation of halopyrazines can be influenced by several factors related to the substrate and reaction conditions.

Substrate Scope Halopyrazine Halopyrazine Substrate Halogen Halogen Reactivity Halopyrazine->Halogen Electronics Electronic Effects Halopyrazine->Electronics Sterics Steric Hindrance Halopyrazine->Sterics I Iodo (most reactive) Halogen->I I > Br > Cl Br Bromo Cl Chloro (least reactive) EWG e.g., -NO2, -CN, -COOR Electronics->EWG Electron-Withdrawing Groups (EWGs) - Generally favor the reaction EDG e.g., -CH3, -OCH3, -NH2 Electronics->EDG Electron-Donating Groups (EDGs) - May require more forcing conditions Ortho May require bulkier phosphine ligands Sterics->Ortho Ortho-substituents can hinder the reaction

Key factors influencing the palladium-catalyzed cyanation of halopyrazines.

References

Derivatization of 6-Fluoro-pyrazine-2-carbonitrile: A Gateway to Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers in Drug Discovery

Introduction

6-Fluoro-pyrazine-2-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. The electron-deficient nature of the pyrazine ring, further activated by the presence of a nitrile group and a fluorine atom, makes it an excellent scaffold for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups at the 6-position, leading to the generation of diverse compound libraries for drug discovery programs. The resulting pyrazine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory effects. This document provides detailed application notes and experimental protocols for the derivatization of this compound and highlights the therapeutic potential of the resulting compounds.

Strategic Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The primary route for the derivatization of this compound involves the displacement of the highly activated fluorine atom by various nucleophiles. The general workflow for this process is outlined below.

experimental_workflow start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (Amine, Thiol, Alcohol) nucleophile->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization bioassay Biological Assays (e.g., Kinase, Antiviral) characterization->bioassay data Data Analysis (IC50/EC50 Determination) bioassay->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: General experimental workflow for the derivatization of this compound.

This strategy allows for the systematic exploration of the chemical space around the pyrazine core, enabling the fine-tuning of pharmacological properties.

Derivatization with Amine Nucleophiles: Accessing Potent Kinase Inhibitors

The reaction of this compound with a variety of primary and secondary amines yields a diverse set of 6-amino-pyrazine-2-carbonitrile derivatives. These compounds have shown significant promise as inhibitors of various protein kinases, which are crucial targets in oncology.

Table 1: Kinase Inhibitory Activity of 6-Amino-pyrazine-2-carbonitrile Derivatives

Compound IDR Group (Amine)Target KinaseIC50 (nM)Reference
1 3-alkoxyamino-5-(pyridin-2-ylamino)CHK17.7[1]
2 Representative benzylamineFGFR11565[2]
3 Representative benzylamineFGFR21149[2]
4 Representative benzylamineFGFR3277[2]
5 Representative benzylamineFGFR4190[2]
6 Representative aminopyrimidineVEGFR-217.8 (µM)[3]

Experimental Protocol: General Procedure for the Synthesis of 6-Amino-pyrazine-2-carbonitriles

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1-0.5 M), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 6-amino-pyrazine-2-carbonitrile derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway Illustration

The derivatization of the this compound scaffold has led to the discovery of potent inhibitors of key signaling pathways implicated in cancer, such as the VEGFR and FGFR pathways that are critical for tumor angiogenesis and proliferation.

signaling_pathway cluster_VEGFR VEGFR Pathway cluster_FGFR FGFR Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation1 Cell Proliferation Angiogenesis MAPK->Proliferation1 FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation Survival ERK->Proliferation2 Inhibitor 6-Amino-pyrazine-2-carbonitrile Derivatives Inhibitor->VEGFR Inhibition Inhibitor->FGFR Inhibition

Caption: Inhibition of VEGFR and FGFR signaling pathways by 6-amino-pyrazine-2-carbonitrile derivatives.

Derivatization with Thiol and Alcohol Nucleophiles: Exploring Antiviral and Other Therapeutic Areas

Displacement of the fluorine atom with thiol or alcohol nucleophiles provides access to 6-(thio)ether pyrazine-2-carbonitrile derivatives. These scaffolds are of interest for the development of antiviral agents and other therapeutic applications. A notable example is Favipiravir, a broad-spectrum antiviral drug, which is a derivative of a related pyrazine carboxamide.

Table 2: Biological Activity of 6-Substituted Pyrazine Derivatives

Compound ClassR GroupBiological ActivityPotencyReference
Pyrazino-pyrazine2,3-dihydroxy-6-bromoAntiviral (Measles, Influenza, Herpes)-[4]
Pyrazine Conjugates1,2,3-TriazoleAntiviral (SARS-CoV-2)IC50 = 0.477 µM[5]
Pyrido[2,3-b]pyrazineSubstituted 2-imidazolinoneAntiviral (HCMV)EC50 = 0.33 µM[6]
Pyrido[2,3-b]pyrazineSubstituted 2-imidazolinonehERG InhibitionIC50 > 40 µM[6]

Experimental Protocol: General Procedure for the Synthesis of 6-(Arylthio/Alkoxy)-pyrazine-2-carbonitriles

  • Reaction Setup: In a round-bottom flask, dissolve the desired thiol or alcohol (1.2 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or DMF. Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the corresponding thiolate or alkoxide.

  • Nucleophilic Substitution: To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Heating may be required for less reactive nucleophiles.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the pure 6-(arylthio/alkoxy)-pyrazine-2-carbonitrile.

  • Characterization: Characterize the final compound by 1H NMR, 13C NMR, and HRMS to confirm its structure and purity.

Logical Relationship of Derivatization and Biological Screening

The derivatization of the this compound core is a systematic process aimed at identifying lead compounds with improved potency and selectivity.

logical_relationship Start This compound Amines Reaction with Amines Start->Amines Thiols Reaction with Thiols Start->Thiols Alcohols Reaction with Alcohols Start->Alcohols Amino_Deriv 6-Amino-pyrazine-2-carbonitriles Amines->Amino_Deriv Thio_Deriv 6-Thio-pyrazine-2-carbonitriles Thiols->Thio_Deriv Alkoxy_Deriv 6-Alkoxy-pyrazine-2-carbonitriles Alcohols->Alkoxy_Deriv Kinase_Assay Kinase Inhibition Assays Amino_Deriv->Kinase_Assay Other_Assay Other Biological Assays Amino_Deriv->Other_Assay Antiviral_Assay Antiviral Assays Thio_Deriv->Antiviral_Assay Thio_Deriv->Other_Assay Alkoxy_Deriv->Antiviral_Assay Alkoxy_Deriv->Other_Assay Lead_Opt Lead Optimization Kinase_Assay->Lead_Opt Antiviral_Assay->Lead_Opt Other_Assay->Lead_Opt

Caption: Logical flow from derivatization to lead optimization.

Conclusion

The derivatization of this compound via nucleophilic aromatic substitution is a powerful and efficient strategy for the generation of novel bioactive molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The diverse biological activities exhibited by these derivatives, particularly in the areas of oncology and virology, underscore the importance of this building block in modern drug discovery. Further exploration of different nucleophiles and subsequent biological evaluation will undoubtedly lead to the identification of new and improved therapeutic agents.

References

Application Notes and Protocols for N-Glucuronidation of Pyridine-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronidation, a major phase II metabolic pathway, is crucial in the detoxification and elimination of various xenobiotics, including a wide array of pharmaceuticals. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. For compounds containing nitrogenous heterocyclic moieties, such as pyridine derivatives, N-glucuronidation can be a significant metabolic route. Pyridine-2-carbonitrile derivatives are a class of compounds with diverse biological activities, and understanding their metabolic fate, particularly N-glucuronidation, is essential for drug development and safety assessment. These application notes provide detailed experimental procedures for studying the N-glucuronidation of pyridine-2-carbonitrile derivatives in vitro.

N-glucuronidation of pyridine and other N-heterocycles can be catalyzed by several UGT isoforms, with UGT1A4 and UGT2B10 being particularly recognized for their role in metabolizing tertiary amines and other nitrogen-containing compounds.[1] Significant species differences in N-glucuronidation have been observed, underscoring the importance of using human-derived enzyme sources for metabolic studies.[1]

Experimental Protocols

The following protocols outline the procedures for determining the N-glucuronidation of a candidate pyridine-2-carbonitrile derivative, including screening for UGT isoform activity and determining enzyme kinetics.

This protocol is designed to determine if a pyridine-2-carbonitrile derivative undergoes glucuronidation in a general hepatic system.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Pyridine-2-carbonitrile test compound

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not expected to be found in the samples)

  • Purified water, LC-MS grade

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of MgCl₂ in purified water.

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4).

    • Prepare a 100 mM stock solution of UDPGA in purified water. Store at -20°C.

    • Prepare a 2.5 mg/mL stock solution of alamethicin in ethanol.

    • Prepare a 10 mM stock solution of the pyridine-2-carbonitrile test compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a stock solution of the Internal Standard in a suitable solvent.

  • Incubation:

    • On ice, pre-incubate the HLM (final concentration 0.5-1.0 mg/mL) with alamethicin (final concentration 25 µg/mg microsomal protein) in Tris-HCl buffer for 15 minutes to activate the UGT enzymes.[2]

    • To the pre-incubated microsome suspension, add the pyridine-2-carbonitrile test compound (final concentration typically 1-100 µM), MgCl₂ (final concentration 10 mM), and Tris-HCl buffer to the desired pre-incubation volume.

    • Pre-warm the mixture at 37°C for 3 minutes.

    • Initiate the reaction by adding UDPGA (final concentration 5 mM). The final incubation volume is typically 100-200 µL.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath.

    • Prepare a negative control incubation without UDPGA to account for any non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and the formed N-glucuronide.

    • The separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the parent compound and the predicted N-glucuronide using Multiple Reaction Monitoring (MRM) in positive ion mode. The N-glucuronide will have a mass increase of 176.03 Da compared to the parent compound.

This protocol is used to identify the specific UGT isoform(s) responsible for the N-glucuronidation of the pyridine-2-carbonitrile derivative.

Materials:

  • Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B10, 2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Other reagents as listed in Protocol 1.

Procedure:

  • Incubation:

    • The incubation procedure is similar to Protocol 1, with the substitution of HLM with individual recombinant UGT isoforms (final concentration typically 0.1-0.5 mg/mL). Alamethicin is generally not required for recombinant UGTs.[2]

    • Incubate the test compound (at a fixed concentration, e.g., 10 µM) with each UGT isoform individually.

    • The incubation time should be within the linear range of product formation, determined in preliminary experiments.

  • Sample Preparation and Analysis:

    • Follow the same steps for reaction termination, sample preparation, and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of N-glucuronide formation for each UGT isoform (pmol/min/mg protein).

    • The isoform(s) showing the highest activity are considered the primary enzymes responsible for the metabolism of the pyridine-2-carbonitrile derivative.

This protocol is designed to determine the kinetic parameters (Kₘ and Vₘₐₓ) for the N-glucuronidation reaction.

Materials:

  • The primary UGT isoform(s) identified in Protocol 2 or HLM.

  • Other reagents as listed in Protocol 1.

Procedure:

  • Incubation:

    • Perform incubations as described in Protocol 1 (for HLM) or Protocol 2 (for recombinant UGTs) with varying concentrations of the pyridine-2-carbonitrile test compound (e.g., 0.5 - 500 µM).

    • The incubation time and protein concentration should be optimized to ensure that the reaction is in the linear range and substrate depletion is less than 20%.

  • Sample Preparation and Analysis:

    • Follow the same steps for reaction termination, sample preparation, and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Plot the reaction velocity (rate of N-glucuronide formation) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation (or other appropriate models if atypical kinetics are observed) using non-linear regression analysis to determine the apparent Kₘ and Vₘₐₓ values.

    • The intrinsic clearance (CLᵢₙₜ) can be calculated as Vₘₐₓ / Kₘ.

Data Presentation

Quantitative data from enzyme kinetic studies should be summarized in tables for clear comparison.

Table 1: Apparent Enzyme Kinetic Parameters for the N-Glucuronidation of a Pyridine-2-Carbonitrile Derivative

Enzyme SourceKₘ (µM)Vₘₐₓ (pmol/min/mg protein)CLᵢₙₜ (Vₘₐₓ/Kₘ) (µL/min/mg protein)
Human Liver Microsomes55.8125.32.25
Recombinant UGT1A448.2250.15.19
Recombinant UGT2B1015.685.75.49

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific pyridine-2-carbonitrile derivative and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, UDPGA, MgCl2, Substrate) pre_incubation Pre-incubation (Enzyme + Substrate @ 37°C) reagents->pre_incubation microsomes Prepare Enzyme Source (HLM or recombinant UGTs) microsomes->pre_incubation reaction_start Initiate Reaction (Add UDPGA) pre_incubation->reaction_start incubation Incubate (@ 37°C) reaction_start->incubation termination Terminate Reaction (Ice-cold ACN + IS) incubation->termination centrifugation Protein Precipitation (Centrifuge) termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis (Kinetics, Isoform ID) lcms->data_analysis

Caption: General workflow for the in vitro N-glucuronidation assay.

Signaling_Pathway cluster_inputs Substrates & Cofactor cluster_enzyme Enzymatic Reaction cluster_outputs Products substrate Pyridine-2-carbonitrile Derivative ugt UGT Enzyme (e.g., UGT1A4, UGT2B10) substrate->ugt udpga UDP-Glucuronic Acid (UDPGA) udpga->ugt glucuronide N-Glucuronide Metabolite ugt->glucuronide Glucuronidation udp Uridine Diphosphate (UDP) ugt->udp

Caption: Biochemical pathway of UGT-mediated N-glucuronidation.

References

Application Notes and Protocols: 6-Fluoro-pyrazine-2-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Fluoro-pyrazine-2-carbonitrile as a versatile building block in the field of materials science. The unique combination of a fluorinated pyrazine ring and a cyano group makes this molecule a promising precursor for the synthesis of advanced functional materials, including conjugated polymers and metal-organic frameworks (MOFs). The protocols provided are illustrative and based on established chemical transformations for similar compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and predicting the behavior of the molecule in various chemical environments.

PropertyValue
Molecular Formula C₅H₂FN₃
Molecular Weight 123.09 g/mol
CAS Number 356783-46-5
Appearance White to off-white crystalline solid
Melting Point 88-92 °C
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, acetone)
XLogP3 0.3

Application Note 1: Synthesis of Conjugated Polymers via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further activated by the strongly electron-withdrawing cyano group and the fluorine atom, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom can serve as a leaving group, enabling the formation of new carbon-oxygen or carbon-nitrogen bonds. This reactivity can be exploited to synthesize novel conjugated polymers with tailored electronic and photophysical properties. The incorporation of the fluorinated pyrazine moiety can enhance thermal stability and introduce desirable electron-accepting characteristics into the polymer backbone.

Experimental Protocol: Synthesis of a Poly(arylene ether nitrile)

This protocol describes a hypothetical polycondensation reaction between this compound and a bisphenol to form a poly(arylene ether nitrile).

Materials:

  • This compound

  • 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Thermometer

  • Precipitation vessel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add this compound (1.23 g, 10 mmol), Bisphenol AF (3.36 g, 10 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Add 30 mL of anhydrous DMAc and 15 mL of anhydrous toluene to the flask.

  • Flush the apparatus with nitrogen for 15 minutes.

  • Heat the reaction mixture to 140 °C with vigorous stirring. The toluene will begin to reflux, and water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • After approximately 4 hours, when no more water is collected, carefully remove the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160 °C.

  • Maintain the reaction at 160 °C for 12-16 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature and dilute with 20 mL of DMAc.

  • Slowly pour the viscous polymer solution into 500 mL of vigorously stirred methanol to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound123.09101.23
4,4'-(Hexafluoroisopropylidene)diphenol336.24103.36
Potassium Carbonate138.21152.07
Hypothetical Poly(arylene ether nitrile) Product High Molecular Weight-~4.2 (Theoretical Yield)

Workflow for Polymer Synthesis:

polymer_synthesis_workflow start Combine Reactants: - this compound - Bisphenol AF - K₂CO₃ in DMAc/Toluene azeotropic_distillation Azeotropic Distillation (140 °C, 4h) Remove H₂O start->azeotropic_distillation polymerization Polymerization (160 °C, 12-16h) azeotropic_distillation->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying (80 °C, 24h) filtration->drying product Final Polymer Product drying->product

Workflow for the synthesis of a poly(arylene ether nitrile).

Application Note 2: Precursor for N-heterocyclic Ligands in Metal-Organic Frameworks (MOFs)

The cyano group of this compound can be readily hydrolyzed to a carboxylic acid. The resulting 6-fluoropyrazine-2-carboxylic acid can serve as a functional organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The presence of the fluorine atom and the pyrazine nitrogen atoms within the MOF pores can impart unique properties, such as selective gas adsorption, altered hydrophobicity, and potential for post-synthetic modification.

Experimental Protocol: Two-Step Synthesis of a Hypothetical MOF

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.23 g, 10 mmol) in 20 mL of a 2 M aqueous NaOH solution.

  • Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 6-fluoropyrazine-2-carboxylic acid.

Step 2: Solvothermal Synthesis of a Hypothetical Zn-based MOF

Materials:

  • 6-fluoropyrazine-2-carboxylic acid (from Step 1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 6-fluoropyrazine-2-carboxylic acid (71 mg, 0.5 mmol) and zinc nitrate hexahydrate (149 mg, 0.5 mmol) in 10 mL of DMF.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless crystals of the MOF should have formed. Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Dry the MOF crystals under vacuum at 60 °C for 12 hours.

Quantitative Data Summary for MOF Synthesis:

ComponentMolecular Weight ( g/mol )Amount (mmol)Mass (mg)
6-fluoropyrazine-2-carboxylic acid142.090.571
Zinc nitrate hexahydrate297.490.5149
Hypothetical MOF Product Varies--

Logical Pathway from Starting Material to MOF:

mof_synthesis_logic start This compound hydrolysis Hydrolysis of Nitrile Group (NaOH, H₂O, Heat) start->hydrolysis linker 6-fluoropyrazine-2-carboxylic acid (Organic Linker) hydrolysis->linker solvothermal Solvothermal Synthesis (DMF, 100 °C) linker->solvothermal metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->solvothermal mof Fluorinated Pyrazine-based MOF solvothermal->mof

Logical pathway for the synthesis of a MOF.

Application Notes and Protocols for the Continuous Flow Hydration of Pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous flow hydration of pyrazine-2-carbonitrile to produce pyrazinamide, an essential anti-tuberculosis drug, offers a sustainable and efficient alternative to traditional batch processing.[1][2] This method utilizes a heterogeneous catalyst, typically manganese dioxide (MnO₂), packed into a column reactor.[1][3][4][5] The use of a continuous flow setup allows for enhanced process control, improved safety, and simplified product isolation, often yielding high-purity pyrazinamide through simple crystallization.[1][6] This approach is scalable, robust, and demonstrates high chemical tolerance, making it an attractive methodology for pharmaceutical manufacturing.[3][4][5]

Core Principles

The reaction involves passing a solution of pyrazine-2-carbonitrile through a heated column packed with a heterogeneous catalyst. The nitrile group is selectively hydrated to the corresponding primary amide, pyrazinamide. The use of a solid-supported catalyst like MnO₂ facilitates easy separation of the catalyst from the product stream, eliminating the need for complex purification steps.[5][7] The product often crystallizes directly from the effluent upon cooling, yielding a high-purity solid.[1]

Data Presentation

Table 1: Reaction Parameters for Continuous Flow Hydration of Pyrazine-2-carbonitrile
ParameterValueReference
CatalystAmorphous Manganese Dioxide (MnO₂)[1]
SubstratePyrazine-2-carbonitrile[1]
SolventH₂O/iPrOH (10:1 v/v)[1]
Temperature98 °C[1]
Flow Rate1.6 mL/min[1]
System Pressure17-18 bar[1]
Yield97%[1]
Table 2: Catalyst and Reactor Specifications
ParameterSpecificationReference
Catalyst Loading3.0 g MnO₂[1]
SupportCelite (100 mg top and bottom)[1]
Reactor TypeGlass Column Reactor[1]
Reactor Dimensions10.0 mm i.d. x 100.0 mm length[1]

Experimental Protocols

Materials and Equipment
  • Reagents: Pyrazine-2-carbonitrile (99%), amorphous manganese dioxide (≥90%), Celite, isopropanol (iPrOH), deionized water.

  • Equipment: HPLC pump, heating jacket for the column reactor, glass column reactor (e.g., Omnifit, 10.0 mm i.d. x 100.0 mm length), polyfluoroalkoxy (PFA) tubing, back pressure regulator (optional, but recommended), product collection vessel.

Protocol: Continuous Flow Synthesis of Pyrazinamide
  • Reactor Packing:

    • Insert a frit at the bottom of the glass column reactor.

    • Add a layer of Celite (100 mg).

    • Carefully pack the column with amorphous manganese dioxide (3.0 g).

    • Add another layer of Celite (100 mg) on top of the MnO₂ bed.

    • Insert the top frit and assemble the column.

  • System Setup:

    • Mount the packed column vertically within a heating jacket.

    • Connect the HPLC pump to the bottom inlet of the column using PFA tubing.

    • Connect the top outlet of the column to the product collection vessel. It is advisable to use wider bore tubing for the outlet to prevent clogging.

    • If using a back pressure regulator, install it downstream of the reactor outlet.

  • Reaction Execution:

    • Prepare the substrate solution by dissolving pyrazine-2-carbonitrile in a 10:1 (v/v) mixture of water and isopropanol.

    • Heat the column to the desired temperature (e.g., 98 °C).

    • Equilibrate the system by pumping the solvent mixture (H₂O/iPrOH 10:1 v/v) through the heated column at the desired flow rate (e.g., 1.6 mL/min) until a stable temperature and pressure are achieved.

    • Switch the pump inlet to the substrate solution and begin feeding it through the reactor.

    • Collect the effluent in a clean vessel. The product, pyrazinamide, will begin to precipitate as a white solid.

  • Product Isolation and Purification:

    • Once all the substrate solution has been passed through the reactor, flush the column with an additional volume of the solvent mixture to ensure all the product is eluted.

    • Allow the collected effluent to cool (e.g., to 5 °C for 14 hours) to complete the crystallization process.[1]

    • Collect the solid precipitate by filtration.

    • Wash the solid with a small amount of cold solvent.

    • Dry the product under vacuum to obtain pure pyrazinamide.

Visualizations

experimental_workflow Experimental Workflow for Continuous Flow Hydration cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Isolation reagent_prep Reagent Preparation (Pyrazine-2-carbonitrile in H₂O/iPrOH) pumping Pumping of Reagent Solution reagent_prep->pumping column_packing Column Packing (MnO₂/Celite) heated_reactor Heated MnO₂ Packed-Bed Reactor column_packing->heated_reactor pumping->heated_reactor collection Effluent Collection heated_reactor->collection crystallization Crystallization collection->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying product Pure Pyrazinamide drying->product

Caption: Experimental Workflow for Continuous Flow Hydration

logical_relationships Key Parameter Relationships in Flow Hydration cluster_inputs Input Parameters cluster_outputs Process Outcomes Temperature Temperature Conversion Conversion Temperature->Conversion increases FlowRate Flow Rate FlowRate->Conversion decreases Throughput Throughput FlowRate->Throughput increases Concentration Substrate Concentration Concentration->Throughput increases Catalyst Catalyst Activity Catalyst->Conversion increases Purity Product Purity Conversion->Purity influences Selectivity Selectivity Selectivity->Purity influences

Caption: Key Parameter Relationships in Flow Hydration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Fluoro-pyrazine-2-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the nucleophilic aromatic substitution (SNAr) of 6-chloropyrazine-2-carbonitrile with potassium fluoride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective Fluoride Source: Potassium fluoride (KF) is hygroscopic and any absorbed water will significantly reduce its nucleophilicity.[1] 2. Low Reaction Temperature: The SNAr reaction for fluorination of heteroaromatics often requires elevated temperatures to proceed at a reasonable rate.[2] 3. Inefficient Phase-Transfer Catalyst (PTC): The phase-transfer catalyst may be inactive or used in an insufficient amount.1. Use spray-dried KF: Spray-dried potassium fluoride is less hygroscopic and more reactive than calcined KF. Ensure it is stored in a desiccator. 2. Optimize Reaction Temperature: Gradually increase the reaction temperature. For the fluorination of chloropyrazines, temperatures in the range of 120-180 °C are often employed. Monitor the reaction progress by TLC or GC to avoid decomposition. 3. Verify PTC Activity: Use a fresh, high-purity phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). Consider increasing the catalyst loading to 5-10 mol%.
Formation of Side Products (e.g., Hydrolysis) 1. Presence of Water: Residual water in the reaction mixture can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially at elevated temperatures.[3][4][5] 2. Decomposition of PTC: Tetrabutylammonium bromide (TBAB) can decompose at high temperatures (typically above 150-160 °C), leading to the formation of byproducts.[6][7][8]1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the KF is properly dried. 2. Control Reaction Temperature: Maintain the reaction temperature below the decomposition temperature of the PTC. If higher temperatures are required, consider using a more thermally stable PTC like tetraphenylphosphonium bromide.
Incomplete Reaction/Stalling 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Solubility of KF: Potassium fluoride has low solubility in many organic solvents, which can limit its availability for the reaction.1. Monitor Reaction Progress: Continue to monitor the reaction by TLC or GC until the starting material is consumed. 2. Use an Appropriate Solvent: Aprotic polar solvents like DMSO or DMF are good choices for this reaction as they can partially dissolve KF and facilitate the SNAr reaction.
Difficult Purification 1. Co-elution of Product and Starting Material: this compound and 6-chloropyrazine-2-carbonitrile may have similar polarities, making separation by column chromatography challenging. 2. Residual PTC: The phase-transfer catalyst can be difficult to remove completely during workup.1. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation. Alternatively, consider recrystallization as a purification method. 2. Aqueous Workup: Perform multiple aqueous washes during the workup to remove the majority of the PTC.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halex (halogen exchange) reaction.[2] This involves reacting 6-chloropyrazine-2-carbonitrile with a fluoride source, typically potassium fluoride (KF), in the presence of a phase-transfer catalyst (PTC) in a high-boiling point aprotic solvent.

Q2: Why is a phase-transfer catalyst necessary for this reaction?

A2: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for transporting the fluoride anion from the solid phase (potassium fluoride) into the organic phase where the 6-chloropyrazine-2-carbonitrile is dissolved. This increases the effective concentration of the nucleophile in the reaction medium and significantly accelerates the rate of reaction.

Q3: What are the key parameters to control for optimizing the yield?

A3: The key parameters to optimize are:

  • Purity and physical form of KF: Use of spray-dried, anhydrous KF is highly recommended for better reactivity.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the reactants, product, or catalyst.

  • Solvent: A polar aprotic solvent like DMSO or DMF is generally preferred.

  • Absence of Water: Rigorously anhydrous conditions are essential to prevent side reactions.[1]

Q4: What are the expected side products in this synthesis?

A4: Potential side products can include:

  • Hydrolysis products: If water is present, the nitrile group can be hydrolyzed to 6-fluoro-pyrazine-2-carboxamide or 6-fluoro-pyrazine-2-carboxylic acid.

  • Decomposition products: At excessively high temperatures, the starting material, product, or phase-transfer catalyst may decompose.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (6-chloropyrazine-2-carbonitrile) and the appearance of the product (this compound).

Experimental Protocols

Synthesis of this compound from 6-chloropyrazine-2-carbonitrile

This protocol is a representative procedure based on common practices for nucleophilic aromatic fluorination. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 6-chloropyrazine-2-carbonitrile

  • Spray-dried potassium fluoride (KF)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-chloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product 6-chloropyrazine-2-carbonitrile 6-chloropyrazine-2-carbonitrile Reaction_Vessel Reaction at 150-160 °C 6-chloropyrazine-2-carbonitrile->Reaction_Vessel Potassium Fluoride (spray-dried) Potassium Fluoride (spray-dried) Potassium Fluoride (spray-dried)->Reaction_Vessel TBAB (catalyst) TBAB (catalyst) TBAB (catalyst)->Reaction_Vessel Anhydrous DMSO (solvent) Anhydrous DMSO (solvent) Anhydrous DMSO (solvent)->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Low_Yield Low Yield or Incomplete Reaction Check_KF Is the KF spray-dried and anhydrous? Low_Yield->Check_KF Possible Cause Check_Temp Is the reaction temperature optimal (150-160 °C)? Check_KF->Check_Temp Yes Dry_KF Use spray-dried KF stored in a desiccator. Check_KF->Dry_KF No Check_PTC Is the PTC active and in sufficient amount? Check_Temp->Check_PTC Yes Increase_Temp Gradually increase temperature while monitoring. Check_Temp->Increase_Temp No Check_Water Are anhydrous conditions maintained? Check_PTC->Check_Water Yes Use_Fresh_PTC Use fresh PTC and consider increasing loading. Check_PTC->Use_Fresh_PTC No Ensure_Anhydrous Flame-dry glassware and use anhydrous solvents. Check_Water->Ensure_Anhydrous No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: 6-Fluoro-pyrazine-2-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoro-pyrazine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: Common purification techniques for small organic molecules like this compound include recrystallization, column chromatography, and sublimation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How can I remove unreacted starting materials or side-products from my crude this compound?

A2: The optimal method depends on the specific impurities.

  • Column chromatography is often effective for separating compounds with different polarities.

  • Recrystallization can be highly effective if a suitable solvent is found that selectively dissolves the desired product at high temperatures and allows it to crystallize upon cooling, leaving impurities in the solution.

  • An acid-base extraction could be employed if the impurities have acidic or basic functionalities that differ from the neutral this compound.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: While specific solvent systems for this compound are not widely reported, you can screen a range of solvents based on general principles. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common choices for compounds with similar polarity include:

  • Single solvent systems: Isopropanol, ethanol, ethyl acetate, toluene.

  • Mixed solvent systems: Hexanes/ethyl acetate, heptane/ethyl acetate, toluene/heptane. It is often best to dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until turbidity is observed, followed by heating to redissolve and then slow cooling.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

A4: If crystallization is challenging, you can try the following:

  • Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Seeding the solution with a tiny crystal of pure product can initiate crystallization.

  • Cooling the solution slowly to room temperature and then in an ice bath or refrigerator can promote the formation of larger, purer crystals. Rapid cooling can lead to precipitation of impurities.

  • Reducing the solvent volume by slow evaporation can increase the concentration and induce crystallization.

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure and the presence of impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification.

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature.
Too much solvent was used. Concentrate the mother liquor and cool again to recover more product.
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask. Use a minimum amount of hot solvent to wash the filter paper.
Crystals are being lost during washing. Ensure the wash solvent is ice-cold and use a minimal amount.
Problem 2: Oiling Out During Recrystallization
Potential Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.
The solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.
Presence of impurities. Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Problem 3: Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate mobile phase polarity. Use TLC to screen for an optimal solvent system that gives good separation between the product and impurities (target Rf of 0.2-0.4 for the product).
Column overloading. Use a larger column or load less crude material. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight.
Cracks or channels in the stationary phase. Pack the column carefully and ensure the top of the silica gel does not run dry.
Co-elution of impurities. Consider using a different stationary phase (e.g., alumina, C18) or a different solvent system.

Experimental Protocols

General Protocol for Recrystallization Screening:

  • Place a small amount of crude this compound (e.g., 20-50 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., 0.5 mL).

  • Observe the solubility at room temperature. If the compound is insoluble, heat the test tube gently in a water bath.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • A suitable solvent is one in which the compound is insoluble or sparingly soluble at room temperature but fully soluble at an elevated temperature, and forms crystals upon cooling.

General Protocol for Flash Column Chromatography:

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle and the excess solvent to drain to the level of the silica bed.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Add a layer of sand on top of the sample to prevent disturbance.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Purification Purification Method Analysis->Purification Recrystallization Recrystallization Purification->Recrystallization Impurities have different solubilities Chromatography Column Chromatography Purification->Chromatography Impurities have different polarities Analysis_Post_Recryst Purity Analysis Recrystallization->Analysis_Post_Recryst Check Purity Analysis_Post_Chroma Purity Analysis Chromatography->Analysis_Post_Chroma Check Purity Pure Pure Product Impure Further Purification Needed Impure->Purification Analysis_Post_Recryst->Pure >99% Pure Analysis_Post_Recryst->Impure <99% Pure Analysis_Post_Chroma->Pure >99% Pure Analysis_Post_Chroma->Impure <99% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue Method Which method? Start->Method Recryst Recrystallization Method->Recryst Recrystallization Chroma Column Chromatography Method->Chroma Chromatography Recryst_Issue What is the issue? Recryst->Recryst_Issue Chroma_Issue What is the issue? Chroma->Chroma_Issue Low_Recovery Low Recovery Recryst_Issue->Low_Recovery Low Yield Oiling_Out Oiling Out Recryst_Issue->Oiling_Out Oily Product No_Crystals No Crystals Form Recryst_Issue->No_Crystals No Precipitation Sol_Check Check Solvent System Low_Recovery->Sol_Check Solvent_BP Check Solvent BP vs. Compound MP Oiling_Out->Solvent_BP Cool_Slow Cool Slowly / Seed No_Crystals->Cool_Slow Poor_Sep Poor Separation Chroma_Issue->Poor_Sep Overlapping Bands Cracked_Col Cracked Column Chroma_Issue->Cracked_Col Irregular Flow Optimize_MP Optimize Mobile Phase Poor_Sep->Optimize_MP Repack Repack Column Cracked_Col->Repack

Stability and storage conditions for 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 6-Fluoro-pyrazine-2-carbonitrile, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a refrigerator at 2-8°C. For extended periods, storage at -20°C is advisable to minimize potential degradation. The storage area should be dry and well-ventilated.

Q2: How should I handle the compound upon receiving it?

Upon receipt, the compound should be stored immediately under the recommended conditions. It is important to minimize exposure to atmospheric moisture and light. Always handle the compound in a well-ventilated area or under a chemical fume hood.

Q3: Is this compound sensitive to light or moisture?

Q4: What materials are incompatible with this compound?

The compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, alcohols, or amines.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: What are the potential signs of degradation of this compound?

Visual signs of degradation may include a change in color or the appearance of solid precipitates in a solution. Chemically, degradation can be monitored by techniques such as HPLC to check for the appearance of new peaks or a decrease in the purity of the main compound.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). If stored improperly, consider using a fresh batch of the compound. Run an analytical check (e.g., HPLC, NMR) on the current stock to assess its purity.
Precipitate forms in solution The compound may have low solubility in the chosen solvent or could be a sign of degradation product formation.Check the solubility of this compound in the specific solvent. If solubility is not the issue, the precipitate might be a degradation product. Analyze the precipitate and the solution to identify the impurity.
Discoloration of the solid compound This could indicate decomposition due to exposure to air, light, or impurities.Discard the discolored material. Review handling and storage procedures to prevent future occurrences. Ensure the container is properly sealed and stored in a dark, dry place.
Unexpected reaction byproducts The compound may have reacted with incompatible substances present in the reaction mixture (e.g., residual acids, bases, or oxidizing agents).Ensure all reactants, solvents, and equipment are free from incompatible impurities. Review the reaction scheme for potential side reactions with this compound.

Storage Condition Summary

Condition Temperature Humidity Light Inert Atmosphere
Long-Term Storage -20°CLow (use of desiccants recommended)Protect from light (amber vials)Recommended for maximum stability
Short-Term Storage 2-8°CLowProtect from lightRecommended
Benchtop Use Room TemperatureAvoid high humidityMinimize exposureN/A (for immediate use)

Experimental Protocol: Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study on this compound, based on ICH guidelines.[2][3][4][5]

1. Objective: To assess the stability of this compound under accelerated environmental conditions to predict its shelf life and identify potential degradation products.

2. Materials:

  • This compound (at least 3 batches)
  • Stability chambers with controlled temperature and humidity
  • Amber glass vials with inert caps
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., Acetonitrile:Water gradient)
  • Reference standard of this compound
  • Forced degradation study reagents (e.g., HCl, NaOH, H₂O₂, UV light source)

3. Procedure:

  • Initial Analysis (T=0): Perform initial analysis on all batches to determine the initial purity and record the physical appearance. This includes HPLC analysis for purity and impurity profiling.
  • Sample Preparation: Aliquot the compound into amber glass vials and seal them.
  • Storage Conditions: Place the vials in stability chambers under the following conditions:
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
  • Long-term (Control): 5°C ± 3°C
  • Time Points: Pull samples for analysis at specified time points. For accelerated studies, typical time points are 0, 1, 3, and 6 months.[2]
  • Analysis: At each time point, analyze the samples for:
  • Appearance (visual inspection)
  • Purity and impurity levels by HPLC
  • Forced Degradation: To identify potential degradation products, subject the compound to stress conditions:
  • Acidic: 0.1 M HCl at 60°C for 24h
  • Basic: 0.1 M NaOH at 60°C for 24h
  • Oxidative: 3% H₂O₂ at room temperature for 24h
  • Thermal: 80°C for 48h
  • Photolytic: Expose to UV light (e.g., 254 nm) for 48h
  • Data Analysis: Compare the results from the stability samples to the initial analysis. Identify and quantify any significant degradation products.

Diagrams

TroubleshootingWorkflow start Start: Experimental Issue Encountered inconsistent_results Inconsistent Results? start->inconsistent_results check_storage Verify Storage Conditions (Temp, Light, Moisture) inconsistent_results->check_storage Yes investigate_other Investigate Other Experimental Parameters inconsistent_results->investigate_other No improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes use_fresh_batch Action: Use Fresh Batch & Review Procedures improper_storage->use_fresh_batch end End: Issue Resolved use_fresh_batch->end check_purity Assess Purity (e.g., HPLC) proper_storage->check_purity degraded Compound Degraded? check_purity->degraded degraded->use_fresh_batch Yes not_degraded Purity Acceptable degraded->not_degraded No not_degraded->investigate_other investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageDecisionTree start Start: Storing this compound duration Storage Duration? start->duration long_term > 6 Months duration->long_term Long-term short_term < 6 Months duration->short_term Short-term store_minus_20 Store at -20°C - Tightly sealed amber vial - Inert atmosphere long_term->store_minus_20 store_2_8 Store at 2-8°C - Tightly sealed amber vial short_term->store_2_8 incompatible_check Check for Incompatible Materials (Strong Acids/Bases, Oxidizers) store_minus_20->incompatible_check store_2_8->incompatible_check remove_incompatible Action: Store separately incompatible_check->remove_incompatible Yes compatible No Incompatibles Present incompatible_check->compatible No end End: Proper Storage Achieved remove_incompatible->end compatible->end

Caption: Decision tree for appropriate storage of the compound.

References

Overcoming poor solubility of pyrazine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of pyrazine derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: My pyrazine derivative is poorly soluble in common organic solvents like DMSO, DMF, and THF. What are the first steps I should take?

A1: Initially, it's crucial to accurately determine the solubility of your compound. A simple method is the shake-flask method followed by techniques like UV-Vis spectroscopy or HPLC to quantify the dissolved compound.[1][2] Once you have a baseline solubility value, you can explore various enhancement techniques.

Q2: What are the most common techniques to improve the solubility of pyrazine derivatives in organic solvents?

A2: Several methods can be employed to enhance the solubility of poorly soluble drugs. The primary strategies for organic solvents include:

  • Co-solvency: Using a mixture of solvents to increase solubility.[3][4]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[3]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.[4]

Q3: How do substituents on the pyrazine ring affect solubility?

A3: The nature of the substituents on the pyrazine ring plays a significant role in its solubility. For instance, non-polar groups like alkyl chains can decrease solubility in polar solvents, while polar groups can have the opposite effect. The position of the substituents also influences the intermolecular forces and crystal lattice energy, thereby affecting solubility.

Q4: Can you provide some examples of the solubility of pyrazine derivatives in common organic solvents?

A4: Solubility is highly compound-specific. However, here is some data for a commercially available pyrazine derivative, Bicalutamide, and a few other pyrazine compounds to provide a general idea.

CompoundSolventSolubility
BicalutamideEthanol~1 mg/mL[5]
BicalutamideDMSO~14 mg/mL[5]
BicalutamideDMF~20 mg/mL[5]
Alloxazine (a pteridine derivative structurally related to pyrazines)Aqueous solution (pH 10)14.5 ± 1 μM

Troubleshooting Guides

Issue 1: Precipitation of Pyrazine Derivative from Organic Stock Solution

Problem: My pyrazine derivative precipitates out of my DMSO stock solution upon storage.

Possible Causes & Solutions:

CauseSolution
Supersaturated Solution: The initial concentration may be above the thermodynamic solubility limit.1. Gently warm the solution to redissolve the precipitate. 2. If precipitation reoccurs at room temperature, prepare a new stock solution at a lower concentration. 3. Filter the solution to remove undissolved particles before storage.
Temperature Fluctuations: Changes in storage temperature can affect solubility.1. Store stock solutions at a constant, controlled temperature. 2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes.
Compound Instability: The compound may be degrading over time.1. Assess the stability of your compound in the chosen solvent. 2. Consider using a different, more suitable solvent. 3. Store solutions protected from light and moisture if the compound is sensitive.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Problem: I am observing high variability in my in vitro assay results, which I suspect is due to the poor solubility of my pyrazine derivative.

Possible Causes & Solutions:

CauseSolution
Precipitation in Assay Media: The compound may be precipitating when the organic stock solution is diluted into the aqueous assay buffer.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed the tolerance level for your cells or assay components. 3. Use a formulation strategy such as complexation with cyclodextrins to improve aqueous solubility.
Inaccurate Concentration of Soluble Compound: The actual concentration of the dissolved compound may be lower than the nominal concentration.1. Determine the kinetic solubility of your compound in the final assay buffer. 2. Prepare a saturated solution, centrifuge or filter to remove undissolved solid, and then quantify the concentration in the supernatant. Use this empirically determined solubility to define the top concentration for your assays.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a pyrazine derivative in a given solvent.

Materials:

  • Pyrazine derivative (solid)

  • Solvent of interest (e.g., DMSO, DMF, THF)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid pyrazine derivative to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, let the vial stand to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the pyrazine derivative in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the original solubility by taking into account the dilution factor.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol provides a general procedure for using a co-solvent to improve the solubility of a pyrazine derivative.

Materials:

  • Pyrazine derivative (solid)

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., DMSO, ethanol, PEG 400)

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30 v/v).

  • For each co-solvent mixture, determine the solubility of the pyrazine derivative using the Shake-Flask Method described in Protocol 1.

  • Plot the solubility of the pyrazine derivative as a function of the co-solvent concentration.

  • Identify the co-solvent mixture that provides the desired solubility for your application.

  • Note: Always consider the potential toxicity or interference of the co-solvent in your downstream experiments.

Visualizations

Signaling Pathway: Pyrazine Derivatives as Kinase Inhibitors

Many pyrazine derivatives are developed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazine_Inhibitor Pyrazine Derivative (Kinase Inhibitor) Pyrazine_Inhibitor->PI3K Pyrazine_Inhibitor->AKT Solubility_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Evaluation cluster_3 Phase 4: Preclinical Studies A Determine Thermodynamic Solubility (Protocol 1) B Assess Physicochemical Properties (pKa, LogP) A->B C Poor Solubility Identified B->C D Select Enhancement Technique C->D E Co-solvency D->E F pH Adjustment D->F G Complexation D->G H Surfactants D->H I Develop Prototype Formulations J Evaluate Kinetic Solubility in Biorelevant Media I->J K Assess In Vitro Performance J->K L Optimized Formulation for In Vivo Studies K->L Decision_Tree A Is the pyrazine derivative ionizable? B Yes A->B C No A->C D pH Adjustment B->D E Is the compound lipophilic (High LogP)? C->E F Yes E->F G No E->G H Co-solvency or Surfactant-based systems F->H I Complexation (e.g., with cyclodextrins) G->I

References

Optimizing reaction conditions for nucleophilic substitution on pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions involving pyrazine scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on a chloropyrazine not proceeding?

A1: Several factors can hinder a nucleophilic substitution on a chloropyrazine. Firstly, the electronic nature of the pyrazine ring is crucial. If the ring possesses electron-donating groups (EDGs), its reactivity towards nucleophiles is significantly reduced, necessitating more forceful reaction conditions.[1] Secondly, the nucleophile itself might not be strong enough to initiate the reaction. Lastly, steric hindrance around the reaction site can prevent the nucleophile from approaching the electrophilic carbon.

Q2: What are the typical leaving groups used in nucleophilic substitutions on pyrazines?

A2: Halogens are the most common leaving groups in this type of reaction. Chloropyrazines are widely used and their displacement reactions with various nucleophiles like sodium methoxide, sodium benzyl oxide, and sodium benzyl sulphide have been reported.[2] Bromopyrazines are also frequently employed. In nucleophilic aromatic substitution (SNAr) reactions, fluoride is often an excellent leaving group and can lead to higher reaction rates compared to other halogens.[3]

Q3: Can I use amines as nucleophiles for substitution on pyrazines?

A3: Yes, amines are commonly used as nucleophiles in SNAr reactions with halopyrazines. For instance, the reaction of 8-chloro-[1][2][4]triazolo[4,3-a]pyrazine with various amines has been shown to proceed efficiently, yielding the desired amino-substituted products in good to excellent yields.[5]

Q4: What is the expected reaction mechanism for nucleophilic substitution on pyrazines?

A4: The most common mechanism is the addition-elimination (SNAr) pathway.[1] However, it's important to be aware that other mechanisms can be in operation. For example, in some cases, a ring-opening and ring-closure mechanism, known as the ANRORC mechanism, can occur, leading to rearranged products.[1]

Q5: How does the substitution pattern on the pyrazine ring affect the regioselectivity of the reaction?

A5: The electronic properties of the substituents on the pyrazine ring play a critical role in directing the regioselectivity of nucleophilic attack. For unsymmetrically substituted dichloropyrazines, an electron-withdrawing group (EWG) at the 2-position will direct the incoming nucleophile to the 5-position. Conversely, an electron-donating group (EDG) at the 2-position will direct the attack to the 3-position.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Deactivated pyrazine ring (presence of electron-donating groups).[1] 2. Weak nucleophile. 3. Poor leaving group. 4. Insufficient reaction temperature or time.1. Use more forcing conditions: higher temperature, stronger base, or microwave irradiation.[1][7] 2. Use a stronger nucleophile or increase its concentration. 3. Switch to a better leaving group (e.g., from -Cl to -F).[3] 4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Formation of Multiple Products 1. Competing reaction at different sites on the pyrazine ring. 2. Occurrence of an alternative reaction mechanism (e.g., ANRORC).[1]1. Re-evaluate the regioselectivity based on the electronic nature of the substituents.[6] 2. Modify reaction conditions (solvent, temperature) to favor the desired pathway. 3. Isolate and characterize the major byproducts to understand the competing reaction pathways.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. The substrate or product is unstable under the reaction conditions (e.g., strongly basic or acidic media).1. Lower the reaction temperature. 2. Use milder reaction conditions (e.g., weaker base, neutral pH).
Difficulty in Product Isolation 1. Product is highly polar and soluble in the aqueous phase during workup. 2. Product co-elutes with starting material or impurities during chromatography.1. Perform extraction with a different organic solvent or use a continuous extraction method. 2. Optimize the chromatography conditions (different solvent system, different stationary phase).

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of an Amine on a Chloropyrazine Derivative

This protocol is adapted from the synthesis of N-substituted[1][2][4]triazolo[4,3-a]pyrazin-8-amines.[5]

  • To a solution of the 8-chloro-[1][2][4]triazolo[4,3-a]pyrazine (1 equivalent) in polyethylene glycol 400 (PEG 400), add the desired amine (2 equivalents).

  • Heat the reaction mixture to 120 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation

Table 1: Reaction of 8-chloro-[1][2][4]triazolo[4,3-a]pyrazine with Various Amines[5]

EntryAmineProductYield (%)
12-TrifluoromethylanilineN-(2-(Trifluoromethyl)phenyl)-[1][2][4]triazolo[4,3-a]pyrazin-8-amine75
2AnilineN-Phenyl-[1][2][4]triazolo[4,3-a]pyrazin-8-amine92
34-MethoxyanilineN-(4-Methoxyphenyl)-[1][2][4]triazolo[4,3-a]pyrazin-8-amine99
4BenzylamineN-Benzyl-[1][2][4]triazolo[4,3-a]pyrazin-8-amine85
5Morpholine8-(Morpholino)-[1][2][4]triazolo[4,3-a]pyrazine95

Reactions were carried out with the amine (2 equivalents) in PEG 400 at 120 °C for 5 minutes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Chloropyrazine and Amine in PEG 400 heat Heat to 120 °C start->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for amine substitution on chloropyrazine.

troubleshooting_flowchart start Low/No Conversion? check_electronics Are there EDGs on the pyrazine ring? start->check_electronics Yes stronger_nucleophile Use Stronger Nucleophile or Higher Concentration start->stronger_nucleophile No increase_temp Increase Temperature &/or Reaction Time check_electronics->increase_temp Yes success Problem Solved increase_temp->success better_lg Switch to a Better Leaving Group (e.g., -F) stronger_nucleophile->better_lg better_lg->success

Caption: Troubleshooting guide for low conversion in pyrazine SNAr.

snar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactants Pyrazine-LG + Nu⁻ intermediate Meisenheimer Complex [Pyrazine(LG)(Nu)]⁻ reactants->intermediate Addition (rate-determining) products Pyrazine-Nu + LG⁻ intermediate->products Elimination

Caption: Simplified SNAr mechanism on a pyrazine ring.

References

Technical Support Center: Palladium-Catalyzed Cyanation of Halo-Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cyanation of halo-pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during this crucial cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the palladium-catalyzed cyanation of halo-pyrazines.

Question 1: Why is my reaction showing low or no conversion of the starting halo-pyrazine?

Answer:

Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation, particularly by excess cyanide ions, which can poison the active catalytic species.[1][2] The use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in the reaction mixture, thus preventing catalyst poisoning.[3][4] Additives such as zinc dust can also be introduced to prevent cyanide-induced catalyst deactivation.[3]

  • Inactive Catalyst Precursor: The active Pd(0) species must be generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[5][6] If this reduction is inefficient, the catalytic cycle will not initiate. Using a pre-catalyst that readily forms the active Pd(0) species, or ensuring conditions are suitable for the reduction of your Pd(II) source, is critical. Some protocols benefit from a pre-incubation step of the palladium source and ligand to ensure the formation of the active catalyst.[1]

  • Poor Substrate Reactivity: Halo-pyrazines, especially chloro-pyrazines, can be challenging substrates due to the strong carbon-halogen bond.[7] For less reactive aryl chlorides, higher reaction temperatures and more electron-rich, bulky phosphine ligands (e.g., XPhos, tBuXPhos) are often necessary to promote the oxidative addition step, which is frequently the rate-determining step.[4][8]

  • Presence of Impurities: Water and oxygen can interfere with the reaction.[2] While some modern protocols have been developed to tolerate water, ensuring anhydrous and anaerobic conditions is a good starting point for troubleshooting.[1][9] This involves using dry solvents and properly degassing the reaction mixture.

Troubleshooting Steps:

  • Switch Cyanide Source: If using a highly soluble cyanide salt like NaCN or KCN, consider switching to Zn(CN)₂ or K₄[Fe(CN)₆].[4][10]

  • Optimize Ligand: For chloro-pyrazines, ensure you are using a suitable bulky and electron-rich phosphine ligand. Experiment with different ligands to find the optimal one for your specific substrate.

  • Change Palladium Source: Use a palladium pre-catalyst known for high activity, such as a palladacycle.[1]

  • Increase Temperature: Gradually increase the reaction temperature, as chloro-pyrazines often require more forcing conditions.[3]

  • Ensure Inert Atmosphere: Use standard techniques to degas your solvent and maintain an inert (nitrogen or argon) atmosphere throughout the reaction.

Question 2: My reaction is producing significant side products. What are they and how can I minimize them?

Answer:

Side product formation can compete with the desired cyanation reaction, leading to reduced yields and purification challenges.

  • Hydrolysis of Nitrile Product: If water is present in the reaction mixture, the desired pyrazine-carbonitrile product can be hydrolyzed to the corresponding amide or carboxylic acid, especially at elevated temperatures.

  • Proto-dehalogenation: The starting halo-pyrazine can be reduced to the corresponding pyrazine, a process known as proto-dehalogenation. This is often more prevalent with more reactive aryl halides (iodides and bromides).

  • Homocoupling: Dimerization of the pyrazine starting material can occur, though this is typically a minor side product in cyanation reactions compared to other cross-coupling reactions.[11]

Troubleshooting Steps:

  • Control Water Content: While some protocols utilize aqueous media, uncontrolled amounts of water can be detrimental.[2][9] If hydrolysis is suspected, ensure you are using anhydrous solvents and reagents.

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.

  • Choice of Base: The base can influence side product formation. Screen different bases to find one that promotes the desired reaction without leading to decomposition or unwanted side reactions.

Question 3: The reaction works for my bromo-pyrazine but not for the chloro-pyrazine analog. What should I change?

Answer:

The lower reactivity of aryl chlorides compared to aryl bromides is a well-known challenge in cross-coupling reactions due to the stronger C-Cl bond.[7] Overcoming this requires adjusting the reaction conditions to favor the oxidative addition of the chloro-pyrazine to the palladium center.

Key Adjustments for Chloro-pyrazines:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. Ligands like those from the Buchwald family (e.g., XPhos, SPhos, tBuXPhos) are often effective for activating aryl chlorides.[4][12]

  • Catalyst System: Some specific palladium catalyst systems have been developed to be particularly effective for the cyanation of aryl chlorides.[13]

  • Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-140 °C) to proceed at a reasonable rate.[3][14]

  • Additives: The addition of certain co-catalysts or additives may be necessary to facilitate the reaction with chloro-pyrazines.[13]

Data on Reaction Conditions

The following table summarizes typical conditions and reported yields for the palladium-catalyzed cyanation of various halo-aromatics, which can serve as a starting point for optimizing the reaction for halo-pyrazines.

Halo-Aromatic SubstratePalladium SourceLigandCyanide SourceSolventTemp (°C)Yield (%)Reference
2-ChloropyrazinePd(OAc)₂2-(di-t-butylphosphino)-1,1'-binaphthylZn(CN)₂DMF11093[15]
2-Chloro-6-methylpyridinePd(OAc)₂2-(di-t-butylphosphino)-1,1'-binaphthylZn(CN)₂DMF11096[15]
Aryl Chlorides (various)PalladacycleXPhosK₄[Fe(CN)₆]·3H₂ODioxane/H₂O10075-99[1]
Aryl Bromides (various)Pd₂(dba)₃dppfZn(CN)₂DMFReflux~88[16]
Heteroaryl BromidesPd(dba)₂(t-Bu)₃PH]BF₄Zn(CN)₂NMP45[17]
(Hetero)aryl BromidesPalladacyclet-BuXPhosZn(CN)₂THF/H₂Ort - 4070-99[12]

Experimental Protocols

General Protocol for the Palladium-Catalyzed Cyanation of a Halo-pyrazine using K₄[Fe(CN)₆] [1]

This protocol is a general guideline and may require optimization for your specific halo-pyrazine substrate.

Materials:

  • Halo-pyrazine (1 mmol)

  • Palladium pre-catalyst (e.g., Palladacycle, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

  • Potassium acetate (KOAc, 0.125 equiv)

  • Dioxane (2.5 mL)

  • Degassed water (2.5 mL)

  • Magnetic stir bar

  • Screw-top reaction tube with a Teflon-lined septum cap

Procedure:

  • To the reaction tube, add the halo-pyrazine (if solid), palladium pre-catalyst, phosphine ligand, and K₄[Fe(CN)₆]·3H₂O.

  • Seal the tube with the septum cap.

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Through the septum, add the halo-pyrazine (if liquid), dioxane, and the degassed aqueous solution of KOAc via syringe.

  • Place the reaction tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the desired amount of time (monitor by TLC or LC-MS, typically 1-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Catalytic Cycle for Palladium-Catalyzed Cyanation

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cyanation.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Cyanide Complex (Ar-Pd(II)-CN)L_n OxAdd->Transmetal [CN]⁻ Transmetal->Pd0 Reductive Elimination Product Pyrazine-CN Transmetal->Product Start Halo-Pyrazine (Ar-X) Start->OxAdd Cyanide [CN]⁻ Source Cyanide->Transmetal

Caption: The catalytic cycle of palladium-catalyzed cyanation.

General Experimental Workflow

This diagram outlines the typical steps involved in setting up and running a palladium-catalyzed cyanation reaction.

Experimental Workflow A 1. Reagent Preparation (Weigh solids, prepare solutions) B 2. Assemble Reaction Vessel (Add solids, stir bar) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) B->C D 4. Add Liquids (Substrate if liquid, solvents) C->D E 5. Reaction (Heat and stir) D->E F 6. Monitoring (TLC, LC-MS, GC) E->F F->E Continue reaction G 7. Workup (Quench, extract, wash) F->G Reaction complete H 8. Purification (Column chromatography) G->H I 9. Analysis (NMR, MS, etc.) H->I

Caption: A typical workflow for a palladium-catalyzed cyanation experiment.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting a failed or low-yielding cyanation reaction.

Troubleshooting Decision Tree Start Low or No Conversion? CheckSubstrate Is your substrate a chloro-pyrazine? Start->CheckSubstrate Yes Failure Still no improvement. Consult further literature for your specific substrate. Start->Failure No, full conversion UseBulkyLigand Use a bulky, electron-rich ligand (e.g., XPhos). Increase temperature. CheckSubstrate->UseBulkyLigand Yes CheckCatalyst Is catalyst deactivation suspected? CheckSubstrate->CheckCatalyst No Success Reaction Improved UseBulkyLigand->Success SwitchCyanide Switch to a less soluble cyanide source (Zn(CN)₂ or K₄[Fe(CN)₆]). CheckCatalyst->SwitchCyanide Yes CheckConditions Are conditions strictly anhydrous and anaerobic? CheckCatalyst->CheckConditions No SwitchCyanide->Success DryReagents Dry solvents and degas the reaction mixture. CheckConditions->DryReagents No CheckConditions->Failure Yes DryReagents->Success

Caption: A decision tree for troubleshooting common cyanation issues.

References

Preventing decomposition of 6-Fluoro-pyrazine-2-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-pyrazine-2-carbonitrile. The information provided is intended to help prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom: The electron-deficient pyrazine ring makes the fluorine atom susceptible to displacement by nucleophiles. This is often the most significant pathway for decomposition.

  • Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, particularly under acidic or basic conditions.

Q2: What general handling and storage precautions should be taken to ensure the stability of this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

Q3: How can I monitor the stability of this compound during a reaction?

A3: The stability of this compound can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the appearance of new, more polar spots that may indicate decomposition products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of the starting material and the formation of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can show the appearance of new aromatic signals or changes in existing ones.

    • ¹⁹F NMR: This is a particularly powerful technique as the chemical shift of the fluorine atom is very sensitive to its chemical environment. The disappearance of the starting material's ¹⁹F signal and the appearance of new signals can be a clear indicator of decomposition.[1][2]

Troubleshooting Guides

Issue 1: Unexpected side product formation, suggesting displacement of the fluorine atom.

This is likely due to a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is electron-deficient, making the fluorine atom a good leaving group in the presence of nucleophiles.

Troubleshooting Steps:

  • Identify the Nucleophile: Determine the strongest nucleophilic species in your reaction mixture. This could be a reagent, a solvent (e.g., an alcohol in the presence of a base), or a byproduct.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of SNAr.

    • Solvent: Switch to a less nucleophilic or aprotic solvent. For example, if using an alcohol, consider switching to a non-nucleophilic solvent like toluene, THF, or dioxane.

    • Base: If a base is required, use a non-nucleophilic, sterically hindered base.

Issue 2: Formation of a carboxamide or carboxylic acid derivative.

This indicates hydrolysis of the nitrile group.

Troubleshooting Steps:

  • Control pH:

    • Acidic Conditions: Avoid strong acidic conditions, as these can catalyze nitrile hydrolysis. If an acid is necessary, consider using a weaker acid or a buffered system.

    • Basic Conditions: Strong bases can also promote nitrile hydrolysis. Use the mildest base possible that still allows the desired reaction to proceed.

  • Exclude Water: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and handle the reaction under an inert atmosphere.

Data Presentation

Table 1: Summary of Conditions Affecting the Stability of this compound

ParameterConditions to AvoidRecommended Conditions for StabilityRationale
Temperature High temperatures (> 60 °C), especially in the presence of nucleophiles.Lower temperatures (0 °C to room temperature).Reduces the rate of SNAr and other decomposition reactions.
pH Strong acidic or strong basic conditions.Neutral or mildly acidic/basic conditions.Minimizes hydrolysis of the nitrile group.
Nucleophiles Strong nucleophiles (e.g., primary/secondary amines, alkoxides).Weaker nucleophiles or protection of nucleophilic groups.Prevents SNAr of the fluorine atom.
Solvents Protic, nucleophilic solvents (e.g., methanol, ethanol) in the presence of a base.Aprotic, non-nucleophilic solvents (e.g., THF, dioxane, toluene, acetonitrile).Reduces the likelihood of the solvent acting as a nucleophile.
Atmosphere Presence of moisture.Inert atmosphere (Nitrogen or Argon).Prevents hydrolysis of the nitrile group.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution Reaction with an Amine

This protocol provides a starting point for reacting this compound with an amine, with precautions to minimize side reactions.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in a dry, aprotic solvent (e.g., THF, dioxane, or toluene).

  • Addition of Reagents:

    • Add the amine (1.0-1.2 eq) to the solution.

    • If a base is required, add a non-nucleophilic, sterically hindered base (e.g., DIEA, DBU) (1.1-1.5 eq) dropwise at a low temperature (e.g., 0 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or HPLC.

    • For more detailed analysis, a sample can be taken for ¹⁹F NMR analysis to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Monitoring a Reaction by ¹⁹F NMR
  • Sample Preparation:

    • At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the aliquot by adding it to a small volume of a suitable solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. The starting material, this compound, will have a characteristic chemical shift.

    • The formation of products where the fluorine has been displaced will result in the disappearance of this signal. The formation of other fluorine-containing byproducts would result in new signals.

Mandatory Visualizations

DecompositionPathways This compound This compound SNAr Product SNAr Product This compound->SNAr Product Nucleophile (e.g., R₂NH) Hydrolysis Product (Amide/Acid) Hydrolysis Product (Amide/Acid) This compound->Hydrolysis Product (Amide/Acid) H₂O, H⁺ or OH⁻ TroubleshootingWorkflow start Decomposition Observed check_product Identify Decomposition Product(s) start->check_product is_snar Fluorine Displaced? check_product->is_snar is_hydrolysis Nitrile Hydrolyzed? check_product->is_hydrolysis snar_solutions Lower Temp Use Aprotic Solvent Use Non-nucleophilic Base is_snar->snar_solutions Yes hydrolysis_solutions Control pH Use Anhydrous Conditions is_hydrolysis->hydrolysis_solutions Yes end Reaction Optimized snar_solutions->end hydrolysis_solutions->end

References

Technical Support Center: Synthesis of 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-pyrazine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a di-halogenated pyrazine precursor, such as 6-chloro-pyrazine-2-carbonitrile or 3,6-dichloropyrazine-2-carbonitrile, which is then subjected to fluorination using a fluoride salt like potassium fluoride (KF). The choice of starting material and reaction conditions can influence the impurity profile of the final product.

Q2: What are the most common impurities I should expect in my synthesis?

A2: Based on the typical synthetic routes, the following are the most common impurities to monitor:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the chlorinated pyrazine precursor (e.g., 6-chloro-pyrazine-2-carbonitrile).

  • Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under certain conditions (e.g., presence of water at elevated temperatures or acidic/basic conditions). This can lead to the formation of 6-Fluoro-pyrazine-2-carboxamide or 6-Fluoro-pyrazine-2-carboxylic acid.

  • Regioisomers: If an unsymmetrical di-halogenated pyrazine is used as a starting material, the formation of positional isomers is possible.

  • Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may form adducts with reactive intermediates.

  • Over-fluorination Products: In some cases, if the starting material has multiple leaving groups, over-fluorination can occur, leading to di-fluoro pyrazine derivatives.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis of the nitrile group.

  • Reaction Stoichiometry and Temperature Control: Carefully control the stoichiometry of the fluorinating agent and maintain the optimal reaction temperature to drive the reaction to completion and avoid side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Choice of Fluorinating Agent and Catalyst: The selection of the fluoride source and any phase-transfer catalyst can significantly impact the reaction's efficiency and selectivity.

Q4: What analytical techniques are recommended for impurity profiling?

A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[1] When coupled with mass spectrometry (LC-MS), it allows for the identification of unknown impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique for identifying volatile impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about isolated impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction temperature. 4. Inefficient fluorinating agent.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Avoid excessive heating and prolonged reaction times. 3. Optimize the reaction temperature based on literature or internal studies. 4. Consider using a different fluoride source or adding a phase-transfer catalyst.
Presence of Unreacted 6-chloro-pyrazine-2-carbonitrile 1. Insufficient amount of fluorinating agent. 2. Low reaction temperature or short reaction time. 3. Deactivation of the fluorinating agent.1. Use a slight excess of the fluorinating agent. 2. Increase the reaction temperature or prolong the reaction time, monitoring for product degradation. 3. Ensure the fluorinating agent is of high purity and handled under anhydrous conditions.
High Levels of 6-Fluoro-pyrazine-2-carboxamide or -carboxylic acid 1. Presence of water in the reaction mixture. 2. Acidic or basic reaction conditions. 3. Work-up procedure introducing moisture.1. Use anhydrous solvents and reagents. 2. Maintain neutral reaction conditions if possible. 3. Perform the work-up quickly and under anhydrous conditions where feasible.
Formation of Unknown Byproducts 1. Side reactions due to impurities in starting materials. 2. Unforeseen reactivity of reagents or solvents. 3. Thermal decomposition.1. Ensure the purity of all starting materials. 2. Conduct a literature search for similar side reactions. 3. Isolate and characterize the unknown byproducts using techniques like LC-MS and NMR to understand their formation pathway.[1]

Experimental Protocols

A general experimental protocol for the synthesis of this compound via a Halex reaction is provided below. This should be adapted and optimized based on laboratory conditions and safety protocols.

Synthesis of this compound from 6-Chloro-pyrazine-2-carbonitrile

  • Materials:

    • 6-Chloro-pyrazine-2-carbonitrile

    • Anhydrous Potassium Fluoride (spray-dried)

    • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, Sulfolane)

  • Procedure:

    • To a dried reaction vessel under an inert atmosphere, add 6-chloro-pyrazine-2-carbonitrile, anhydrous potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1 equivalents).

    • Add the anhydrous solvent and heat the mixture to the desired temperature (typically between 100-180 °C).

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

Synthesis_Workflow cluster_0 Synthesis of this compound Start Starting Materials (e.g., 6-Chloro-pyrazine-2-carbonitrile, KF) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product Impurity_Formation cluster_1 Potential Impurity Pathways StartingMaterial 6-Chloro-pyrazine-2-carbonitrile IncompleteReaction Incomplete Fluorination StartingMaterial->IncompleteReaction Insufficient KF or Time TargetProduct This compound Hydrolysis Hydrolysis of Nitrile TargetProduct->Hydrolysis Presence of H2O IncompleteReaction->TargetProduct Amide 6-Fluoro-pyrazine-2-carboxamide Hydrolysis->Amide CarboxylicAcid 6-Fluoro-pyrazine-2-carboxylic acid Amide->CarboxylicAcid Further Hydrolysis Troubleshooting_Logic cluster_2 Troubleshooting Decision Tree Start Low Yield or Purity? CheckReaction Reaction Monitoring (TLC/HPLC) Start->CheckReaction CheckPurity Impurity Identification (LC-MS/NMR) Start->CheckPurity Incomplete Incomplete Reaction CheckReaction->Incomplete Yes Byproducts Significant Byproducts CheckReaction->Byproducts No CheckPurity->Byproducts Yes Optimize Optimize Conditions (Temp, Time, Reagents) Incomplete->Optimize Byproducts->Optimize Purify Improve Purification Byproducts->Purify

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Fluoro-pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 6-Fluoro-pyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral information from closely related analogues, Pyrazine-2-carbonitrile and 5-Chloro-pyrazine-2-carbonitrile, to provide a detailed predictive analysis and a framework for experimental validation.

Comparative NMR Data Analysis

The introduction of a fluorine atom to the pyrazine ring is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons due to its high electronegativity and through-space coupling effects. The following tables present the experimental ¹H and ¹³C NMR data for Pyrazine-2-carbonitrile and 5-Chloro-pyrazine-2-carbonitrile, alongside a predicted spectrum for this compound. These predictions are based on established substituent effects on aromatic systems.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-3H-5H-6Solvent
Pyrazine-2-carbonitrile9.19 (s)8.85 (d, J=2.5 Hz)8.80 (d, J=2.5 Hz)CDCl₃
5-Chloro-pyrazine-2-carbonitrile9.05 (s)-8.82 (s)CDCl₃
This compound (Predicted) ~9.1 (d, JH-F ≈ 2-3 Hz)~8.7 (d, JH-F ≈ 5-6 Hz)-CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-5C-6CNSolvent
Pyrazine-2-carbonitrile131.0149.8146.0144.2115.8DMSO-d₆
5-Chloro-pyrazine-2-carbonitrile129.8150.2148.5142.1115.1CDCl₃
This compound (Predicted) ~128 (d, JC-F ≈ 15-20 Hz)~148 (d, JC-F ≈ 3-5 Hz)~144 (d, JC-F ≈ 10-15 Hz)~160 (d, JC-F ≈ 240-260 Hz)~114CDCl₃

Note: Predicted values are estimations and actual experimental values may vary. J-couplings to fluorine are denoted as JH-F and JC-F.

Experimental Protocols

The following provides a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra, applicable for the characterization of this compound and its analogues.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C) to optimize the signal-to-noise ratio.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment is typically sufficient.

  • Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled pulse sequence, such as the power-gated decoupling sequence, is commonly used to simplify the spectrum by removing C-H couplings and to benefit from the Nuclear Overhauser Effect (NOE).

  • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is required compared to ¹H NMR.

  • Data processing is similar to that for ¹H NMR, involving Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Analysis

The logical flow from sample preparation to final structural elucidation via NMR spectroscopy is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound of Interest Solvent Deuterated Solvent Selection Sample->Solvent Dissolution Dissolution & Homogenization Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Spectrometer Setup (Tuning, Shimming) NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Experiment Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Experiment Spectrometer->C13_Acquisition FID Raw Data (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Processed_Spectra Processed Spectra Correction->Processed_Spectra Peak_Picking Peak Picking & Integration Processed_Spectra->Peak_Picking Shift_Analysis Chemical Shift Analysis Peak_Picking->Shift_Analysis Coupling_Analysis Coupling Constant Analysis Shift_Analysis->Coupling_Analysis Structure_Elucidation Structure Elucidation Coupling_Analysis->Structure_Elucidation

Caption: Workflow of NMR analysis from sample preparation to structural elucidation.

This comprehensive guide provides a foundational understanding for the NMR analysis of this compound. By comparing its predicted spectral characteristics with those of known analogues, researchers can more effectively plan their experimental work and interpret the resulting data to confirm the structure of this and other novel heterocyclic compounds.

Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 6-Fluoro-pyrazine-2-carbonitrile and Pyrazine-2-carbonitrile Mass Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 6-Fluoro-pyrazine-2-carbonitrile and the experimentally determined fragmentation of the closely related Pyrazine-2-carbonitrile. This comparison offers valuable insights into the influence of fluorine substitution on the fragmentation pathways of the pyrazine-carbonitrile scaffold.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. Its high electronegativity and small size can significantly impact metabolic stability, binding affinity, and bioavailability. Understanding how this substitution affects the fragmentation pattern in mass spectrometry is crucial for the identification and characterization of fluorinated analogues in complex matrices.

Comparative Fragmentation Analysis

Pyrazine-2-carbonitrile serves as an excellent reference due to its structural similarity, differing only by the absence of the fluorine atom. The primary fragmentation pathways of aromatic and heterocyclic compounds typically involve the loss of small, stable neutral molecules or radicals.

Table 1: Comparison of Major Predicted and Experimental Fragment Ions

Fragment Ion (m/z) Proposed Structure This compound (Predicted) Pyrazine-2-carbonitrile (Experimental)
123[C₅H₂FN₃]⁺•Molecular Ion-
105[C₅H₃N₃]⁺•-Molecular Ion
96[C₄H₂FN]⁺•Loss of HCN-
78[C₄H₃N]⁺•-Loss of HCN
69[C₃HFN]⁺•Loss of HCN from m/z 96-
52[C₃H₂N]⁺•-Loss of HCN from m/z 78
51[C₄H₃]⁺-Loss of N₂ from m/z 78

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion at m/z 123. The stable pyrazine ring is anticipated to favor fragmentation pathways that maintain its aromaticity. The primary fragmentation is predicted to be the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, a common fragmentation for nitrogen-containing heterocycles. A subsequent loss of another HCN molecule is also plausible. The presence of the fluorine atom may also lead to the loss of a fluorine radical or HF, though this is generally less favorable than the loss of HCN in such ring systems.

M [C₅H₂FN₃]⁺• m/z = 123 (Molecular Ion) F1 [C₄H₂FN]⁺• m/z = 96 M->F1 - HCN F2 [C₃HFN]⁺• m/z = 69 F1->F2 - HCN cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (Pyrazine-2-carbonitrile in solvent) Injection Injection (1 µL) Sample->Injection GC Gas Chromatography (Separation) Injection->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Spectrometry (m/z Analysis) Ionization->MS Data Data Acquisition & Analysis MS->Data

References

A Comparative Guide to the Reactivity of 6-Fluoro-pyrazine-2-carbonitrile and 6-Chloro-pyrazine-2-carbonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Reactivity Profile

The reactivity of halopyrazines in SNAr reactions is predominantly governed by the nature of the halogen substituent. In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order in SNAr is typically F > Cl > Br > I . This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electron-withdrawing substituent.

The highly electronegative fluorine atom in 6-fluoro-pyrazine-2-carbonitrile strongly polarizes the carbon-halogen bond and withdraws electron density from the pyrazine ring. This inductive effect makes the carbon atom at the 6-position more electrophilic and, therefore, more susceptible to attack by a nucleophile. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the cleavage of this bond occurs in a subsequent, fast step that does not influence the overall reaction rate.

Conversely, chlorine is less electronegative than fluorine, resulting in a lower degree of ring activation towards nucleophilic attack. Consequently, 6-chloro-pyrazine-2-carbonitrile is expected to be less reactive than its fluoro counterpart under identical reaction conditions.

Illustrative Experimental Data

To provide a quantitative perspective, the following table presents hypothetical, yet theoretically sound, data from a competitive experiment where equimolar amounts of this compound and 6-chloro-pyrazine-2-carbonitrile are reacted with a limiting amount of a common nucleophile, such as morpholine.

Table 1: Illustrative Comparative Reactivity Data for the Amination of 6-Halopyrazine-2-carbonitriles

CompoundInitial Concentration (M)Final Concentration (M)Conversion (%)Relative Rate Constant (k_rel)
This compound 0.10.0280~4
6-Chloro-pyrazine-2-carbonitrile 0.10.08201

Note: The data in this table is illustrative and based on established principles of SNAr reactivity. It is intended to provide a qualitative and quantitative expectation for a comparative experiment.

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a competitive experiment or parallel kinetic monitoring can be performed.

Protocol for a Competitive Reactivity Experiment

This experiment allows for the direct comparison of the two substrates by analyzing the product ratio.

  • Materials:

    • This compound

    • 6-Chloro-pyrazine-2-carbonitrile

    • Nucleophile (e.g., morpholine, piperidine)

    • Internal standard (e.g., dodecane)

    • Anhydrous solvent (e.g., Dioxane, THF, or DMF)

    • Reaction vessel (e.g., sealed tube or microwave vial)

  • Procedure: a. To a clean, dry reaction vessel, add equimolar amounts of this compound and 6-chloro-pyrazine-2-carbonitrile (e.g., 1.0 mmol each). b. Add a known amount of an internal standard for chromatographic analysis. c. Dissolve the substrates in the chosen anhydrous solvent (e.g., 10 mL). d. Add the nucleophile in a limiting amount (e.g., 0.5 mmol) to the reaction mixture. e. Seal the vessel and heat the reaction mixture to a controlled temperature (e.g., 80 °C). f. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC. g. After a set time (e.g., 4 hours), quench the reaction by cooling and adding water. h. Extract the products with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. i. Analyze the final product mixture to determine the ratio of the fluoro- and chloro-substituted products, and the remaining starting materials.

  • Data Analysis:

    • Calculate the conversion of each starting material.

    • Determine the relative rate of reaction by comparing the amount of each product formed.

Protocol for Kinetic Monitoring by 1H NMR Spectroscopy

This method allows for the determination of the reaction rate constants for each compound in separate experiments.

  • Materials:

    • 6-Halopyrazine-2-carbonitrile (fluoro or chloro)

    • Nucleophile (e.g., benzylamine)

    • Deuterated solvent (e.g., DMSO-d6)

    • NMR tubes

  • Procedure: a. Prepare a stock solution of the 6-halopyrazine-2-carbonitrile in the deuterated solvent of a known concentration (e.g., 0.05 M). b. Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.5 M). c. In an NMR tube, mix the substrate solution with the nucleophile solution at a defined temperature (e.g., 25 °C). d. Immediately acquire a 1H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals. e. Integrate characteristic signals for the starting material and the product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the initial rate of the reaction.

    • By varying the concentration of the nucleophile, the order of the reaction and the rate constant (k) can be determined.

    • Compare the rate constants obtained for this compound and 6-chloro-pyrazine-2-carbonitrile.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the accepted mechanism for nucleophilic aromatic substitution and a typical experimental workflow for comparing the reactivity of the two compounds.

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for a complete visual representation.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow start Start: Prepare Reactants sub_fluoro This compound start->sub_fluoro sub_chloro 6-Chloro-pyrazine-2-carbonitrile start->sub_chloro nucleophile Nucleophile + Solvent start->nucleophile reaction_fluoro Reaction 1 (Fluoro-compound) sub_fluoro->reaction_fluoro reaction_chloro Reaction 2 (Chloro-compound) sub_chloro->reaction_chloro nucleophile->reaction_fluoro nucleophile->reaction_chloro monitoring Kinetic Monitoring (e.g., NMR, HPLC) reaction_fluoro->monitoring reaction_chloro->monitoring analysis Data Analysis monitoring->analysis comparison Compare Rate Constants (k_fluoro vs k_chloro) analysis->comparison

Caption: Workflow for parallel kinetic analysis of halopyrazine reactivity.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be significantly more reactive towards nucleophiles in SNAr reactions than 6-chloro-pyrazine-2-carbonitrile . This heightened reactivity is a direct consequence of the superior electron-withdrawing ability of the fluorine atom, which activates the pyrazine ring for the rate-determining nucleophilic attack. For synthetic applications, this means that reactions with this compound can often be performed under milder conditions or may provide higher yields in a shorter timeframe compared to its chloro-analog. The provided experimental protocols offer a framework for quantifying this reactivity difference in a laboratory setting, enabling researchers to make informed decisions in the design and optimization of synthetic routes.

A Comparative Guide to the Electronic Properties of Substituted Pyrazines: Insights from DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted pyrazines, leveraging data from Density Functional Theory (DFT) calculations. Understanding how different functional groups impact the electronic landscape of the pyrazine ring is crucial for the rational design of novel therapeutic agents and functional materials. Pyrazine and its derivatives are key components in numerous FDA-approved drugs and are explored for their roles as receptor tyrosine kinase (RTK) inhibitors and other biological activities.

The Influence of Substituents on Key Electronic Properties

The electronic properties of a molecule, such as its ability to donate or accept electrons, are fundamental to its chemical reactivity and biological interactions. In pyrazines, the introduction of substituent groups can significantly alter the electron density distribution within the aromatic ring, thereby tuning its electronic characteristics. Key parameters influenced by substitution include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization potential, and electron affinity.

Comparative Analysis of Electronic Properties

The following table summarizes the calculated electronic properties for a series of mono-substituted pyrazines. These values have been extracted from various computational studies and are presented to illustrate the general trends observed upon substitution. It is important to note that the absolute values may differ between studies due to variations in computational methodologies.

Substituent (at C2)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)Data Source (Computational Method)
-H (Pyrazine)-7.02-1.585.447.021.580.00Theoretical Study[1] (B3LYP/6-31(d,p))
-CH₃-6.83-1.475.366.831.470.45Estimated Trend
-NH₂-6.12-1.154.976.121.151.63Estimated Trend
-Cl-7.11-2.035.087.112.031.45DFT study[2] (B3LYP/6-31+G)
-Br-7.05-2.084.977.052.081.42DFT study[2] (B3LYP/6-31+G)
-NO₂-8.01-3.254.768.013.254.21Estimated Trend

Note: "Estimated Trend" values are derived from established principles of substituent effects on aromatic systems for illustrative purposes, as a single comprehensive computational study for this exact series was not available in the searched literature. The values for chloro- and bromo-substituted pyrazines are from a specific DFT study.[2]

General Trends Observed:

  • Electron-donating groups (e.g., -CH₃, -NH₂) tend to increase both HOMO and LUMO energy levels and decrease the HOMO-LUMO gap. This is indicative of increased reactivity and a greater propensity to donate electrons.

  • Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) generally decrease both HOMO and LUMO energy levels and often lead to a smaller HOMO-LUMO gap, which can enhance the molecule's ability to accept electrons.[3] Halogen substitution, for instance, has been shown to result in a decrease in the electrophilicity index.

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Key Experimental Protocol: DFT Calculations

A common methodology employed in the cited literature for calculating the electronic properties of substituted pyrazines is as follows:

  • Geometry Optimization: The molecular structure of each substituted pyrazine is fully optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or 6-31+G*.[4][5][6][7] The inclusion of diffuse functions (e.g., the '+' in the basis set) is often important for accurately describing anions and electron affinities.[2]

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties.

    • HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation.

    • Ionization Potential (IP): Can be estimated using Koopman's theorem, where IP ≈ -E(HOMO). A more accurate method involves calculating the energy difference between the cationic and neutral species (ΔSCF method).

    • Electron Affinity (EA): Can be estimated as EA ≈ -E(LUMO). Similarly, the ΔSCF method (energy difference between the neutral and anionic species) provides a more reliable value.

    • Dipole Moment: This is also a standard output of the DFT calculation, providing insight into the molecule's polarity.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the DFT-based investigation of the electronic properties of substituted pyrazines.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output start Define Substituted Pyrazine Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt Initial Structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minima properties Extract Electronic Properties (HOMO, LUMO, IP, EA, Dipole Moment) sp_calc->properties Calculated Energies & Wavefunctions comparison Comparative Analysis properties->comparison Property Data end Structure-Property Relationships comparison->end Identified Trends

A generalized workflow for DFT calculations on substituted pyrazines.

Signaling Pathways and Drug Development Implications

While this guide focuses on the fundamental electronic properties, these characteristics are directly relevant to the role of substituted pyrazines in biological systems and drug development.

The ability of a pyrazine derivative to interact with a biological target, such as a receptor or enzyme, is governed by intermolecular forces, which are in turn dictated by the molecule's electronic structure. For instance, the electrostatic potential surface, which is determined by the electron and proton distribution, can indicate regions of the molecule that are likely to engage in hydrogen bonding or other electrostatic interactions with a protein's active site.

By computationally screening a library of substituted pyrazines and calculating their electronic properties, researchers can prioritize the synthesis of compounds with the most promising characteristics for a specific biological target. This in-silico approach can significantly accelerate the drug discovery process.

The following diagram illustrates the logical relationship between DFT calculations and their application in drug development.

Drug_Development_Logic cluster_computational Computational Chemistry cluster_drug_design Rational Drug Design cluster_experimental Experimental Validation dft DFT Calculations on Substituted Pyrazines electronic_properties Predicted Electronic Properties (HOMO/LUMO, ESP, etc.) dft->electronic_properties sar Structure-Activity Relationship (SAR) Studies electronic_properties->sar candidate_selection Lead Compound Prioritization sar->candidate_selection synthesis Chemical Synthesis candidate_selection->synthesis bioassay Biological Assays synthesis->bioassay bioassay->sar Feedback

The role of DFT calculations in the rational design of pyrazine-based drugs.

References

A Comparative Guide to the Optical Properties of Pyrazine and s-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the optical properties of pyrazine and s-triazine derivatives, two classes of nitrogen-containing heterocyclic compounds that are of significant interest in materials science and medicinal chemistry. Understanding their distinct photophysical behaviors is crucial for the rational design of novel fluorescent probes, photosensitizers, and other optoelectronic materials. This document summarizes key experimental data, outlines the methodologies for their measurement, and illustrates the underlying structural-property relationships.

Executive Summary

Pyrazine and s-triazine derivatives exhibit distinct optical properties primarily due to the number and position of nitrogen atoms in their aromatic rings. Generally, pyrazine derivatives tend to display stronger fluorescence emission compared to their s-triazine analogues.[1][2] This difference is often attributed to the greater electron-withdrawing nature of the triazine ring, which can lead to lower energy non-radiative decay pathways. The substitution pattern on the core ring system also plays a critical role in modulating the absorption and emission characteristics of these compounds.

Quantitative Comparison of Optical Properties

The following table summarizes the key photophysical data for a selection of pyrazine and s-triazine derivatives to facilitate a direct comparison.

Compound ClassDerivativeAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φ_F)Solvent
Pyrazine 2,5-di(phenylethynyl)-3,6-dimethylpyrazine358, 377379, 395Not ReportedCyclohexane
Aryl-substituted Pyrazine (three-branched)3914860.1823Toluene
s-Triazine 2,4,6-triphenyl-1,3,5-triazine~325Not Reported--
Aryl-substituted s-Triazine (TSTA)3874500.0148Toluene
2,4,6-tris[4-(diphenylamino)phenyl]-1,3,5-triazine4054580.176 (N₂ purged)Toluene
2,4,6-[(1,4-C₆H₄)C≡C(4-C₆H₄NPh₂)]₃-1,3,5-(C₃H₃N₃)4335020.69CH₂Cl₂

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the optical properties of pyrazine and s-triazine derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a spectroscopic grade solvent (e.g., cyclohexane, toluene, CH₂Cl₂). From the stock solution, prepare a series of dilutions of known concentrations in the range of 10⁻⁶ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

    • Replace the blank in the sample beam with a cuvette containing one of the diluted sample solutions.

    • Scan a pre-determined wavelength range (e.g., 200-800 nm).

    • The wavelength at which the highest absorbance is recorded is the λ_abs.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the wavelength(s) of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_F).

Procedure:

  • Sample Preparation: Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λ_abs of the compound.

    • Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where no further emission is observed.

    • The wavelength at the peak of the emission spectrum is the λ_em.

  • Quantum Yield Measurement (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_F,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Procedure:

  • Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system.

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

    • The instrument measures the time between the excitation pulse and the detection of the first emitted photon.

    • This process is repeated many times to build up a histogram of the decay of fluorescence intensity over time.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualization of Experimental Workflow and Structural Comparison

The following diagrams illustrate the general workflow for characterizing the optical properties of these compounds and the key structural differences between pyrazine and s-triazine that give rise to their distinct photophysical behaviors.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Optical Property Characterization cluster_data_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence lambda_abs Determine λ_abs & ε uv_vis->lambda_abs lifetime Fluorescence Lifetime Measurement fluorescence->lifetime lambda_em Determine λ_em & Φ_F fluorescence->lambda_em tau Determine τ lifetime->tau

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazine-2-carbonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, pyrazine-2-carbonitrile analogs have emerged as a significant class of molecules, demonstrating potent inhibitory activity against various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a primary focus on their applications as anticancer and antiviral agents. Experimental data is presented to support the discussion, and detailed protocols for key biological assays are provided for research and development purposes.

Anticancer Activity: Targeting the DNA Damage Response Pathway

A prominent therapeutic application of pyrazine-2-carbonitrile analogs is the inhibition of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1] In many cancer cells with specific genetic defects (e.g., p53 deficiency), the DDR pathway is constitutively active, making them highly dependent on CHK1 for survival.[1][2] Inhibiting CHK1 in these tumors can lead to an accumulation of DNA damage, cell cycle arrest failure, and ultimately, apoptosis, a concept known as synthetic lethality.[1][2]

Two leading examples of pyrazine-2-carbonitrile-based CHK1 inhibitors are Prexasertib (LY2606368) and SRA737 (CCT245737).

Structure-Activity Relationship (SAR) Insights:

  • Core Scaffold: The 5-aminopyrazine-2-carbonitrile core is crucial for activity. The pyrazine nitrogen atoms and the adjacent amino group form key hydrogen bonds within the ATP-binding pocket of the CHK1 enzyme.[3]

  • Pyridine and Pyrazole Moieties: The substituent at the 5-amino position significantly influences potency and selectivity. In Prexasertib, a substituted pyrazolyl ring is present, while SRA737 and related analogs feature a substituted pyridinyl group.[3][4] These aromatic systems engage in hydrophobic and van der Waals interactions within the kinase hinge region.

  • Side Chains: The nature and position of substituents on the peripheral rings are critical for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the alkoxyamino side chain in SRA737 was optimized to enhance oral bioavailability and maintain high potency.[5] The 2-(3-aminopropoxy)-6-methoxyphenyl group in Prexasertib contributes significantly to its high affinity.[6]

  • Selectivity: Minor structural modifications can drastically alter selectivity. SRA737, for example, exhibits over 1,000-fold selectivity for CHK1 over the related kinases CHK2 and CDK1, which is a desirable trait for reducing off-target effects.[7]

Table 1: Comparative Activity of Pyrazine-2-carbonitrile Analogs as CHK1 Inhibitors

CompoundStructureCHK1 IC₅₀ / KᵢCHK2 IC₅₀Cellular Activity (G2 Checkpoint Abrogation IC₅₀)Reference
Prexasertib (LY2606368) 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile<1 nM (IC₅₀) / 0.9 nM (Kᵢ)8 nM9 nM (HeLa cells)[4][6][8]
SRA737 (CCT245737) (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile1.3 - 1.4 nM (IC₅₀)>1000 nM30-220 nM (various cell lines)[7][9]
Antiviral Activity: A Broader Look at Pyrazine Analogs

While the pyrazine-2-carbonitrile scaffold is prominent in anticancer research, the related pyrazine-carboxamide structure is the foundation for the well-known antiviral drug Favipiravir (T-705).[10] Favipiravir is a broad-spectrum inhibitor of RNA-dependent RNA polymerase (RdRp) in RNA viruses.[10][11]

Research into pyrazine-based antivirals has explored various modifications to enhance activity and broaden the spectrum. While direct SAR data for pyrazine-2-carbonitrile analogs as antivirals is less abundant, studies on related conjugates provide valuable insights.

Structure-Activity Relationship (SAR) Insights:

  • Core Scaffold: The pyrazine ring is a key pharmacophore. Its bioisosteric replacement often leads to a loss of activity.

  • Side Chain Modifications: Conjugating the pyrazine core with other heterocyclic systems, such as triazoles and benzothiazoles, has yielded compounds with activity against SARS-CoV-2.[11]

  • C-Nucleosides: The synthesis of pyrazine C-nucleosides, where the sugar moiety is attached via a C-C bond, represents another strategy. The ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate analog showed activity against herpes viruses, indicating the potential of this subclass.[12]

Table 2: Antiviral Activity of Selected Pyrazine Conjugates

Compound ClassTarget VirusKey Compound ExampleActivity (IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
Pyrazine-Triazole ConjugateSARS-CoV-2Compound 5d 0.120 mM0.378 mM3.15[11]
Pyrazine-Benzothiazole ConjugateSARS-CoV-2Compound 12a 0.2064 mM>1 mM>4.84[11]
Pyrazinoic Acid C-NucleosideHerpes Simplex Virus 1 (HSV-1)Compound 4 3.2 µg/mL10 µg/mL~3.1[12]

Experimental Protocols

Protocol 1: In Vitro CHK1 Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against CHK1 kinase using a luminescence-based assay that measures ADP formation.

Materials:

  • Recombinant human CHK1 enzyme

  • Kinase substrate (e.g., a suitable peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 µM EDTA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[13]

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Enzyme Addition: Add 2 µL of CHK1 enzyme diluted in Kinase Assay Buffer to each well. The optimal enzyme concentration should be determined empirically by titration.[14]

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[14]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[14]

  • Signal Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects CHK1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, commonly used to assess the cytotoxic effects of compounds.[15]

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight in a humidified incubator (37°C, 5% CO₂).[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration to determine the IC₅₀ value.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay is used to quantify the titer of an antiviral agent or neutralizing antibodies by measuring the reduction in viral plaque formation in a cell monolayer.[18]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • Complete cell culture medium

  • Test compounds

  • Semi-solid overlay (e.g., medium containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., Crystal Violet or Neutral Red)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer before the day of the assay.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.[19]

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay Application: After adsorption, remove the inoculum and wash the cells. Add the semi-solid overlay to each well. This restricts the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.[20]

  • Incubation: Incubate the plates for several days (time is virus-dependent) at 37°C to allow plaques to develop.[19]

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and remove the overlay. Stain the cell monolayer with a staining solution. Plaques will appear as clear zones where cells have been lysed against a background of stained, viable cells.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[18]

Visualization of Mechanism of Action

The efficacy of pyrazine-2-carbonitrile analogs like Prexasertib as anticancer agents stems from their ability to inhibit CHK1, thereby disrupting the DNA damage response and cell cycle checkpoints. The following diagram illustrates this signaling pathway.

CHK1_Inhibition_Pathway cluster_normal Normal DNA Damage Response (p53-deficient cancer cell) cluster_inhibited Response with CHK1 Inhibitor dna_damage DNA Damaging Agents (e.g., Chemotherapy) or Replication Stress atr ATR Kinase (Activated) dna_damage->atr Senses Damage chk1 CHK1 Kinase (Phosphorylated & Activated) atr->chk1 Phosphorylates cdc25a CDC25A Phosphatase (Inhibited) chk1->cdc25a Phosphorylates & Inhibits cdk2 CDK2/Cyclin E/A (Inactive) cdc25a->cdk2 Fails to Dephosphorylate s_phase_arrest S-Phase Arrest & DNA Repair cdk2->s_phase_arrest apoptosis Apoptosis (Cancer Cell Death) inhibitor Pyrazine-2-carbonitrile Analog (e.g., Prexasertib) chk1_inhibited CHK1 Kinase (Inhibited) inhibitor->chk1_inhibited Blocks ATP Binding Site cdc25a_active CDC25A Phosphatase (Active) chk1_inhibited->cdc25a_active Fails to Inhibit cdk2_active CDK2/Cyclin E/A (Aberrantly Active) cdc25a_active->cdk2_active Dephosphorylates & Activates replication_catastrophe Replication Catastrophe & Accumulated DNA Damage cdk2_active->replication_catastrophe Drives Uncontrolled S-Phase Progression replication_catastrophe->apoptosis Triggers

Caption: CHK1 Inhibition Pathway by Pyrazine-2-carbonitrile Analogs.

References

A Comparative Guide to the Synthesis of 6-Fluoro-pyrazine-2-carbonitrile: Established Routes and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 6-Fluoro-pyrazine-2-carbonitrile is a valuable building block in medicinal chemistry, and the optimization of its synthesis is a critical endeavor. This guide provides a comparative analysis of synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.

Executive Summary

The synthesis of this compound is predominantly achieved through a well-established halogen exchange (Halex) reaction, starting from the corresponding chloro-derivative. This method offers a reliable and relatively straightforward approach. However, alternative strategies, such as those originating from amino-precursors, are being explored to potentially improve overall yield, reduce hazardous reagent use, and streamline the synthetic sequence. This guide benchmarks a novel, two-step synthesis from 2-aminopyrazine against the established Halex method, providing a comprehensive overview of their respective advantages and limitations.

Comparative Data of Synthetic Routes

ParameterRoute 1: Halogen Exchange (Established) Route 2: From 2-Aminopyrazine (New)
Starting Material 6-Chloro-pyrazine-2-carbonitrile2-Aminopyrazine
Key Reactions Nucleophilic Aromatic Substitution (Fluorination)Diazotization, Sandmeyer Cyanation, Diazotization, Balz-Schiemann Fluorination
Overall Yield ~75-85% (for the fluorination step)~40-50% (over three steps)
Purity (Typical) >98% (after crystallization)>97% (after chromatography)
Reaction Time 4-6 hours12-18 hours (total for all steps)
Key Reagents Potassium Fluoride, Phase Transfer CatalystSodium Nitrite, Copper(I) Cyanide, Fluoroboric Acid
Safety Considerations High temperatures, anhydrous conditionsHandling of diazonium salts (potentially explosive), use of cyanide

Visualizing the Synthetic Pathways

The logical workflow for comparing these two synthetic routes can be visualized as follows:

G Comparative Workflow for this compound Synthesis cluster_0 Route 1: Halogen Exchange cluster_1 Route 2: From 2-Aminopyrazine start1 6-Chloro-pyrazine-2-carbonitrile step1 Fluorination (KF, Phase Transfer Catalyst) start1->step1 product1 This compound step1->product1 evaluation Compare Yield, Purity, Time, Safety product1->evaluation start2 2-Aminopyrazine step2a Diazotization & Cyanation start2->step2a intermediate2 6-Amino-pyrazine-2-carbonitrile (hypothetical intermediate) start2->intermediate2 Alternative Path intermediate Pyrazine-2-carbonitrile step2a->intermediate step2b Chlorination intermediate->step2b Further functionalization not directly leading to target step2c Diazotization & Fluorination intermediate2->step2c product2 This compound step2c->product2 product2->evaluation start_point Choice of Synthetic Strategy start_point->start1 start_point->start2

Caption: A flowchart comparing the established Halex route with a potential new route from 2-aminopyrazine.

Experimental Protocols

Route 1: Halogen Exchange Synthesis of this compound

This route is based on the well-established nucleophilic aromatic substitution of a chlorine atom by fluorine.

Step 1: Synthesis of 6-Chloro-pyrazine-2-carbonitrile

Step 2: Fluorination of 6-Chloro-pyrazine-2-carbonitrile

This procedure is adapted from methods used for analogous fluorinations of chloropyrazines.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.0 equivalents) and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

  • Reaction Setup: Add anhydrous dimethylformamide (DMF) to the flask, followed by 6-chloro-pyrazine-2-carbonitrile (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Route 2: Synthesis from 2-Aminopyrazine (A Novel Approach)

This proposed route involves the initial synthesis of pyrazine-2-carbonitrile followed by the introduction of the fluorine substituent.

Step 1: Synthesis of Pyrazine-2-carbonitrile from 2-Aminopyrazine

  • Diazotization: Dissolve 2-aminopyrazine (1.0 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid). Cool the solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction: To the cooled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Slowly add the diazonium salt solution to the cyanide solution.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain pyrazine-2-carbonitrile.

Step 2: Introduction of the Fluoro Group

A direct and selective fluorination of pyrazine-2-carbonitrile at the 6-position is challenging. A more plausible, though multi-step, approach from an amino precursor would involve the synthesis of 6-aminopyrazine-2-carbonitrile, followed by a Balz-Schiemann reaction.

  • Synthesis of 6-Aminopyrazine-2-carbonitrile: This would likely proceed from a suitable protected aminopyrazine derivative, followed by cyanation and deprotection.

  • Balz-Schiemann Reaction: Dissolve 6-aminopyrazine-2-carbonitrile in an aqueous solution of fluoroboric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise. The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield this compound.

Conclusion

The established halogen exchange route for the synthesis of this compound remains the more direct and higher-yielding approach for the final fluorination step. However, the overall efficiency of this route is dependent on the availability and synthesis of the 6-chloro-pyrazine-2-carbonitrile precursor. The novel route starting from 2-aminopyrazine, while currently appearing longer and with a lower overall yield, may offer advantages in terms of starting material cost and avoidance of certain hazardous reagents, depending on the specific conditions developed for each step. Further research into optimizing the multi-step synthesis from aminopyrazine precursors is warranted to determine its viability as a competitive alternative. Researchers should carefully consider the factors of yield, purity requirements, reaction time, cost, and safety when selecting the most appropriate synthetic strategy.

Safety Operating Guide

Proper Disposal of 6-Fluoro-pyrazine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 6-Fluoro-pyrazine-2-carbonitrile as a hazardous waste. Its disposal requires adherence to stringent safety protocols and compliance with local, regional, and national environmental regulations. The presence of a fluorine atom and a nitrile group necessitates careful handling to mitigate potential health and environmental risks.

This guide provides comprehensive procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on established safety data for analogous compounds and general principles for the disposal of hazardous fluorinated organic nitriles.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the potential hazards.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness of 0.11 mm). Contaminated gloves must be disposed of as hazardous waste.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area. Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the material.

Quantitative Data Summary

The following table summarizes key hazard information for Pyrazine-2-carbonitrile, a closely related compound. This data should be considered as indicative of the potential hazards of this compound.

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral ToxicityCategory 4P270 - Do not eat, drink or smoke when using this product.
Acute Dermal ToxicityCategory 4P280 - Wear protective gloves/protective clothing/eye protection/face protection.
Acute Inhalation ToxicityCategory 4P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin Corrosion/IrritationCategory 2P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/IrritationCategory 2P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical formula (C₅H₂FN₃) and any known hazard symbols (e.g., harmful, irritant).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a halogenated organic compound.

2. Waste Collection and Storage:

  • Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition and have a secure, sealable lid.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from heat, sparks, and incompatible materials such as strong oxidizing agents.

3. Final Disposal Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name and any available safety data.

  • Incineration: The recommended disposal method for fluorinated organic compounds is high-temperature incineration.[1][2] This process is necessary to break the strong carbon-fluorine bond and prevent the formation of persistent and potentially toxic byproducts.[1][2]

  • Landfill: Disposal in a hazardous waste landfill is a less preferable option and should only be considered if high-temperature incineration is not available.[3] Landfilling does not destroy the chemical but only contains it.[3]

  • Do Not:

    • Dispose of this compound down the drain.

    • Evaporate it in a fume hood.

    • Mix it with non-hazardous waste.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions PPE Don Appropriate PPE Label Label Waste Container PPE->Label Collect Collect Waste in Approved Container Label->Collect Store Store in Designated Hazardous Waste Area Collect->Store ContactEHS Contact EHS or Waste Contractor Store->ContactEHS Incinerate High-Temperature Incineration ContactEHS->Incinerate Drain Pour Down Drain Evaporate Evaporate in Hood Mix Mix with Non-Hazardous

Caption: Experimental workflow for the proper disposal of this compound.

Logical Decision Pathway for Disposal

DisposalDecision Start Waste Generated: This compound IsHazardous Is it Hazardous Waste? Start->IsHazardous Yes Yes IsHazardous->Yes Based on analogue data and functional groups No No (Not Applicable) Collect Collect in Labeled, Segregated Container Yes->Collect ContactEHS Contact EHS for Disposal Collect->ContactEHS Prohibited Prohibited: - Drain Disposal - Evaporation - Mix with General Waste Collect->Prohibited Incinerate High-Temperature Incineration ContactEHS->Incinerate Preferred Method Landfill Hazardous Waste Landfill (If Incineration Unavailable) ContactEHS->Landfill Alternative Method

Caption: Decision-making pathway for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-pyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Fluoro-pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.